(Rac)-Atropine-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-PJPHBNEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020113, DTXSID601141720 | |
| Record name | Atropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4), Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/, Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/, Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/, 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids, Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether, In water, 2,200 mg/l @ 25 °C | |
| Record name | SID11533003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Atropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATROPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Long, orthorhombic prisms from acetone, Rhombic needles (dilute ethyl alcohol), White crystals or powder | |
CAS No. |
51-55-8, 16175-85-2, 101-31-5, 5908-99-6 | |
| Record name | Atropine [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Atropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hyoscyamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate, hydrate (2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C0697DR9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATROPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118.5 °C, MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ | |
| Record name | Atropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATROPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
(Rac)-Atropine-d3: A Technical Deep Dive into its Mass Spectrometric Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of (Rac)-Atropine-d3 in mass spectrometry. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior, fragmentation pathways, and application as an internal standard in quantitative analyses.
Introduction: The Role of Deuterated Internal Standards
In the realm of quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise results. This compound, a deuterated analog of atropine, serves this critical function. The incorporation of deuterium atoms results in a molecule with a higher mass than the endogenous or unlabeled analyte. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute chromatographically. The key advantage of using a deuterated internal standard like this compound is that it exhibits nearly identical chemical and physical properties to the unlabeled atropine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Ionization and Precursor Ion Formation
In typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of atropine and its deuterated analog, electrospray ionization (ESI) in the positive ion mode is employed. The basic nitrogen atom in the tropane ring of the atropine molecule is readily protonated in the ESI source, forming a protonated molecule, [M+H]⁺. This serves as the precursor ion for subsequent fragmentation in tandem mass spectrometry (MS/MS).
For (Rac)-Atropine, with a monoisotopic mass of 289.1834 g/mol , the expected precursor ion is observed at a mass-to-charge ratio (m/z) of 290.2. Due to the presence of three deuterium atoms, this compound has a higher monoisotopic mass of 292.2020 g/mol . Consequently, its protonated precursor ion is detected at an m/z of 293.2.
Fragmentation Pathway and Product Ion Formation
Upon collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer, the protonated precursor ions of both atropine and this compound undergo characteristic fragmentation. The primary fragmentation event involves the cleavage of the ester bond, leading to the formation of the tropylium ion and the tropine moiety.
However, the most abundant and characteristic fragment ion observed in the product ion spectrum of atropine is at m/z 124.1 . This fragment corresponds to the charged tropane moiety after the loss of the tropic acid group and a subsequent rearrangement. Another significant product ion is often observed at m/z 93.1 .
For this compound, where the three deuterium atoms are located on the N-methyl group of the tropane ring, the fragmentation pattern is analogous. The major product ion will also result from the fragmentation of the tropane ring. Critically, since the deuterium labels are on a part of the molecule that is retained in the major fragment, the resulting product ion will have a mass shift of +3 Da compared to the unlabeled atropine fragment. Therefore, the primary product ion for this compound is observed at m/z 127.1 .
The following diagram illustrates the proposed fragmentation pathway for this compound:
Caption: Proposed fragmentation of this compound in MS/MS.
Quantitative Data Summary
The following tables summarize the key quantitative data for the analysis of (Rac)-Atropine and its deuterated internal standard, this compound, by LC-MS/MS.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| (Rac)-Atropine | 290.2 | 124.2 | 93.2 |
| This compound | 293.2 | 127.1 | - |
Table 2: Typical LC-MS/MS Experimental Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | ~3.0 - 4.0 kV |
| Desolvation Gas Flow | ~600 - 800 L/hr |
| Desolvation Temperature | ~350 - 500 °C |
| Collision Gas | Argon |
| Collision Energy | ~20 - 40 eV |
Experimental Protocols
Below is a generalized experimental protocol for the quantitative analysis of atropine using this compound as an internal standard. This should be optimized for specific instrumentation and matrices.
5.1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5.2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
5.3. Mass Spectrometry
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
The specific MRM transitions for atropine (e.g., 290.2 -> 124.2) and this compound (293.2 -> 127.1) are monitored.
-
Instrument parameters such as collision energy and cone voltage should be optimized for maximum signal intensity for each transition.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a quantitative bioanalytical method using this compound.
Caption: General workflow for quantitative analysis.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of atropine by mass spectrometry. Its mechanism of action in the mass spectrometer is characterized by a predictable mass shift in both the precursor and major product ions due to the presence of deuterium labels. This technical guide provides the foundational knowledge of its ionization, fragmentation, and application, enabling researchers and drug development professionals to develop and validate sensitive and accurate bioanalytical methods.
(Rac)-Atropine-d3: A Technical Guide to Pharmacokinetics and Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Atropine-d3, the deuterated analog of the muscarinic receptor antagonist atropine, is a critical tool in pharmacokinetic (PK) and metabolic research. While primarily utilized as a stable isotope-labeled internal standard for the quantification of atropine in biological matrices, understanding its intrinsic pharmacokinetic properties and metabolic fate is crucial for the accurate interpretation of preclinical and clinical studies. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can result in a longer half-life and increased exposure. This technical guide provides a comprehensive overview of the known pharmacokinetics of unlabeled atropine as a baseline, the anticipated metabolic stability of this compound, and detailed experimental protocols for its evaluation.
Pharmacokinetics of Atropine
The pharmacokinetic profile of atropine has been characterized in various species, including humans and rats. Atropine is rapidly absorbed following intramuscular administration and is widely distributed throughout the body.[1] Its elimination is primarily through metabolism and subsequent renal excretion.[1][2] The pharmacokinetic parameters of unlabeled atropine are summarized in the tables below, providing a crucial reference for understanding the potential disposition of its deuterated counterpart.
Table 1: Human Pharmacokinetic Parameters of Atropine
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 2 to 4 hours | Intravenous, Intramuscular | [1] |
| Peak Plasma Conc. (Cmax) | 9.6 ng/mL (for 1.67 mg dose) | Intramuscular | [1] |
| Time to Peak (Tmax) | 3 to 60 minutes | Intramuscular | [1] |
| Bioavailability | ~50% | Intramuscular | [1] |
| Protein Binding | ~44% | - | [2] |
| Volume of Distribution (Vd) | 1.0 to 1.7 L/kg | - | [3] |
| Clearance | 2.9 to 6.8 mL/min/kg | Intravenous | [2] |
Table 2: Rat Pharmacokinetic Parameters of Atropine
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 9.8 minutes | Intraperitoneal | [4] |
| Peak Plasma Conc. (Cmax) | 274.25 ± 53.66 ng/mL | Intravenous | [5] |
| Area Under the Curve (AUC) | - | - | - |
| Bioavailability | 21.62% | Intragastric | [5] |
| Urinary Excretion | 11.33% | - | [5] |
Metabolic Stability of this compound
The metabolism of atropine is a key determinant of its duration of action. The major metabolic pathways include N-demethylation to noratropine, N-oxidation to atropine-N-oxide, and hydrolysis of the ester bond to form tropic acid and tropine.[2][3]
Expected Impact of Deuteration
The "this compound" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium. The N-demethylation of atropine is a primary metabolic pathway mediated by cytochrome P450 (CYP) enzymes. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of cleavage by metabolic enzymes, a phenomenon known as the primary kinetic isotope effect .[6]
Therefore, it is anticipated that this compound will exhibit greater metabolic stability compared to unlabeled atropine, specifically with respect to N-demethylation. This could result in:
-
Reduced formation of noratropine.
-
A longer plasma half-life.
-
Increased overall exposure (AUC).
It is also possible that blocking the N-demethylation pathway could lead to metabolic switching , where alternative metabolic pathways, such as N-oxidation or ester hydrolysis, become more prominent.[7][8]
Metabolic Pathway of Atropine
Caption: Metabolic pathways of atropine.
Experimental Protocols
The following are detailed methodologies for assessing the pharmacokinetics and metabolic stability of this compound.
In Vitro Metabolic Stability Assay
This protocol describes a typical experiment to determine the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Unlabeled Atropine (as a comparator)
-
Pooled liver microsomes (human or relevant animal species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and unlabeled atropine in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Immediately add the NADPH regenerating system to start the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear regression line will be the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the in vivo disposition of this compound.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, CL) of this compound in rats.
Materials:
-
This compound formulated for intravenous (IV) or other desired route of administration.
-
Male Sprague-Dawley rats (or other appropriate strain).
-
Cannulas for blood collection (e.g., jugular vein cannulation).
-
Anticoagulant (e.g., heparin or EDTA).
-
Centrifuge for plasma separation.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Preparation:
-
Acclimate the rats to the housing conditions.
-
Surgically implant cannulas for dosing and blood sampling and allow for recovery.
-
-
Dosing:
-
Administer a single dose of this compound via the desired route (e.g., IV bolus).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental or compartmental analysis of the plasma concentration-time data.
-
Calculate the key pharmacokinetic parameters.
-
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
(Rac)-Atropine-d3: A Technical Guide for Researchers
This technical guide provides an in-depth overview of (Rac)-Atropine-d3, a deuterated analog of atropine, for researchers, scientists, and drug development professionals. This document covers its chemical properties, mechanism of action, and relevant experimental protocols.
Core Data Summary
This compound is a synthetic, isotopically labeled form of atropine, a well-known competitive antagonist of muscarinic acetylcholine receptors. The inclusion of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in analytical assays.
| Property | Value | References |
| CAS Number | 1276197-36-4 | [1][2][3] |
| 60365-55-1 (alternative) | [4][5] | |
| Molecular Weight | 292.39 g/mol | [1][6] |
| Molecular Formula | C₁₇H₂₀D₃NO₃ |
Mechanism of Action and Signaling Pathways
Atropine functions as a non-selective, competitive antagonist of the muscarinic acetylcholine receptor types M1, M2, M3, M4, and M5.[7][8] By binding to these receptors, atropine blocks the effects of the neurotransmitter acetylcholine. This inhibition of the parasympathetic nervous system leads to a variety of physiological effects, including increased heart rate, reduced secretions, and relaxation of smooth muscles.[9][10]
The signaling cascade initiated by muscarinic receptor activation is complex and dependent on the specific G-protein coupled to the receptor subtype. Atropine's antagonism prevents these downstream effects.
Experimental Protocols
This compound is frequently utilized as an internal standard for the quantification of atropine in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Method for Quantification in Plasma
This protocol provides a general framework for the analysis of atropine in plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an appropriate amount of this compound solution as an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reversed-phase column, such as a Zorbax XDB-CN (75mm x 4.6mm i.d., 3.5µm), is suitable.[11]
-
Mobile Phase: A gradient elution using a mixture of purified water with formic acid and acetonitrile is commonly employed.[11]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode is effective for atropine analysis.[11][12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for atropine and this compound would need to be optimized on the specific mass spectrometer.
References
- 1. This compound | 1276197-36-4 [sigmaaldrich.com]
- 2. This compound - CAS:1276197-36-4 - 吉林金泰化玻有限公司 [jtos-service.com]
- 3. Atropine-D3 – CRM LABSTANDARD [crmlabstandard.com]
- 4. (±)-Atropine-D3 | CAS 60365-55-1 | LGC Standards [lgcstandards.com]
- 5. (±)-Atropine-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 6. (+/-)-Atropine-D3 | C17H23NO3 | CID 44224297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Atropine - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 10. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper Storage and Handling of (Rac)-Atropine-d3: A Technical Guide
(Rac)-Atropine-d3 , a deuterated isotopologue of atropine, serves as a critical internal standard for the accurate quantification of atropine in various biological matrices. Its use in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is essential for pharmacokinetic, metabolic, and toxicological studies in drug development and clinical research. This guide provides an in-depth overview of the proper storage, handling, and utilization of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a racemic mixture of the d- and l-isomers of atropine, with three deuterium atoms incorporated into the N-methyl group. This isotopic labeling results in a molecular weight shift, allowing for its differentiation from endogenous atropine in mass spectrometry-based assays.
| Property | Value |
| Chemical Formula | C₁₇H₂₀D₃NO₃ |
| Molecular Weight | 292.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, ethanol, and acetonitrile.[1] |
Proper Storage Conditions
The stability of this compound is paramount to ensure the accuracy and reliability of experimental results. Improper storage can lead to degradation, compromising its function as an internal standard.
Temperature and Shelf Life
For long-term storage, this compound powder should be stored at -20°C , where it can remain stable for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[1] Some suppliers recommend storing stock solutions at -80°C for up to six months or at -20°C for one month.
| Storage Condition | Duration |
| -20°C (Powder) | Up to 3 years[1] |
| 4°C (Powder) | Up to 2 years[1] |
| -80°C (Stock Solution) | Up to 6 months |
| -20°C (Stock Solution) | Up to 1 month |
| 2-8°C (Solid) | Varies by supplier[2] |
Light and Moisture
This compound is sensitive to light and moisture. It should be stored in a tightly sealed, light-resistant container in a dry environment. Exposure to light can cause photodegradation, while moisture can accelerate hydrolysis.
pH and Solution Stability
The stability of atropine in aqueous solutions is highly dependent on pH. Hydrolysis is a primary degradation pathway, and the rate of hydrolysis is minimized in acidic conditions. The optimal pH for atropine stability in aqueous solutions is between 3 and 4. As the pH increases towards neutral and alkaline, the rate of hydrolysis significantly increases. Therefore, when preparing aqueous solutions of this compound, it is advisable to use a buffer system to maintain an acidic pH.
Safe Handling Procedures
This compound, like its non-deuterated counterpart, is a potent anticholinergic agent and should be handled with care.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses or goggles are necessary to protect the eyes from splashes or airborne particles.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or preparing concentrated stock solutions.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Flush the eyes with copious amounts of water for at least 15 minutes.
-
If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.
-
If swallowed: Seek immediate medical attention. Do not induce vomiting.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods. Below is a general workflow for its use in an LC-MS/MS assay.
Caption: General workflow for the use of this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a known amount of this compound powder. Dissolve the powder in a suitable solvent, such as methanol or acetonitrile, to achieve a high concentration stock solution (e.g., 1 mg/mL). Store the stock solution at -20°C or -80°C in a tightly sealed, light-resistant vial.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution with the appropriate solvent (often the initial mobile phase of the LC method). The concentration of the working solution should be optimized based on the expected concentration range of atropine in the samples and the sensitivity of the mass spectrometer.
Sample Preparation using Protein Precipitation
This protocol is a common method for extracting atropine and its internal standard from plasma or serum samples.
-
Sample Aliquoting: Aliquot a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a precipitating agent, typically three volumes of ice-cold acetonitrile, to each tube.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration and improve chromatographic peak shape.
-
LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system for analysis.
Atropine's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, atropine inhibits the effects of acetylcholine, a major neurotransmitter of the parasympathetic nervous system. This antagonism leads to a variety of physiological effects, including increased heart rate, decreased salivation and bronchial secretions, and pupil dilation.
There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). Atropine blocks all of these subtypes. The signaling pathways affected by atropine's antagonism are diverse and depend on the receptor subtype and the tissue in which it is expressed.
Caption: Simplified signaling pathway of muscarinic acetylcholine receptor antagonism by atropine.
This technical guide provides a comprehensive overview for the safe and effective use of this compound. Adherence to these guidelines is crucial for ensuring the integrity of research data and the safety of laboratory personnel.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Analytical Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Precision in Quantitative Analysis
In the landscape of quantitative analytical chemistry, particularly within drug development and clinical research, the accuracy and precision of measurements are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for its sensitivity and selectivity.[1] However, the analytical process is susceptible to variations that can compromise data integrity.[2] Factors such as sample loss during extraction, fluctuations in injection volume, and matrix-induced ion suppression or enhancement can introduce significant error.[3]
To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow.[2] The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[4] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely considered the "gold standard" for this purpose.[4][5] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[3][6] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they co-elute chromatographically and experience the same effects throughout the entire analytical process.[1][7]
This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations for the effective use of deuterated internal standards in quantitative mass spectrometry.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated standards is founded on the principle of isotope dilution, a method of internal standardization.[8][9] The process involves adding a precisely known quantity of the deuterated internal standard to every sample, calibrator, and quality control (QC) before any sample processing begins.[2][9]
Because the deuterated standard is chemically homologous to the analyte, it experiences the same proportional losses during sample preparation and the same degree of ion suppression or enhancement in the mass spectrometer's source.[1][10] While the absolute signal intensity of both the analyte and the standard may fluctuate between injections, their ratio remains constant and is directly proportional to the analyte's concentration.[8][11] The concentration of the analyte in an unknown sample is determined by calculating the peak area ratio of the analyte to its deuterated standard and interpolating this value from a calibration curve.[3]
References
- 1. texilajournal.com [texilajournal.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. osti.gov [osti.gov]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Characteristics of (Rac)-Atropine-d3
This technical guide provides a comprehensive overview of the physical and chemical properties of (Rac)-Atropine-d3, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental characteristics, analytical methodologies for its characterization, and its primary mechanism of action.
Core Physical and Chemical Properties
This compound, the deuterated analog of (Rac)-Atropine, is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] The incorporation of deuterium atoms offers a distinct mass signature, facilitating precise quantification in complex biological matrices.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while extensive data is available for the non-deuterated form, specific experimental values for the melting and boiling points of this compound are not readily found in publicly available literature. Therefore, the values for unlabeled Atropine are provided for reference.
| Identifier | Value | Source |
| IUPAC Name | [(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | PubChem[2] |
| CAS Number | 1276197-36-4, 60365-55-1 | Sigma-Aldrich, LGC Standards[3] |
| Molecular Formula | C₁₇H₂₀D₃NO₃ | MedChemExpress[1] |
| Molecular Weight | 292.39 g/mol | Sigma-Aldrich, PubChem[2] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Property | Value | Source |
| Melting Point | 115-118 °C (for non-deuterated Atropine) | ChemicalBook[4] |
| Boiling Point | Decomposes upon boiling (for non-deuterated Atropine) | ChemicalBook[5] |
| Solubility | Ethanol: ≥ 16 mg/mL (54.72 mM)DMSO: ≥ 10 mg/mL (34.20 mM) | MedChemExpress[1] |
| Storage Temperature | 2-8 °C | Sigma-Aldrich |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine is a well-characterized competitive antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting activity across all five subtypes (M1-M5). This non-selective antagonism blocks the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system. In cardiac tissue, atropine's blockade of M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes prevents the acetylcholine-mediated decrease in intracellular cyclic AMP (cAMP) and the activation of acetylcholine-sensitive potassium channels (K_ACh). The net effect is an increase in heart rate and conduction velocity.
Experimental Protocols
The following sections detail generalized experimental methodologies for the characterization of this compound, based on established protocols for atropine and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The presence of deuterium in the N-methyl group will result in the absence of the corresponding proton signal and a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) to a final concentration of 10-20 mg/mL in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Expected Observations: The spectrum will be consistent with the atropine structure, with the notable absence of the N-methyl proton signal which is typically observed around 2.3 ppm in the non-deuterated compound.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Expected Observations: The carbon corresponding to the N-methyl-d3 group will appear as a triplet due to coupling with deuterium (I=1), confirming the site of deuteration.
References
An In-depth Technical Guide to the Core Differences Between Atropine and (Rac)-Atropine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of atropine and its deuterated analog, (Rac)-Atropine-d3. The document outlines their distinct chemical and physical properties, explores their biological activities and mechanisms of action, and details their respective applications in research and development. A key focus is placed on the practical implications of isotopic labeling, distinguishing the therapeutic and analytical roles of these two compounds.
Chemical and Physical Properties
Atropine is a naturally occurring tropane alkaloid, existing as a racemic mixture of (S)- and (R)-hyoscyamine.[1] this compound is a synthetic, isotopically labeled version of atropine where the three hydrogen atoms of the N-methyl group are replaced with deuterium.[2][3] This substitution results in a slightly higher molecular weight but does not significantly alter the fundamental chemical structure or physicochemical properties, aside from those relevant to mass spectrometry.[2] The primary utility of this isotopic labeling is in its application as an internal standard for quantitative analytical methods.[4]
| Property | Atropine | This compound |
| Molecular Formula | C₁₇H₂₃NO₃ | C₁₇H₂₀D₃NO₃ |
| Molecular Weight | 289.37 g/mol [5] | 292.39 g/mol [2][3] |
| CAS Number | 51-55-8[1] | 1276197-36-4[4] |
| Appearance | White crystalline powder or colorless crystals | Solid |
| Primary Application | Therapeutic Agent (Muscarinic Antagonist) | Internal Standard for Quantitative Analysis[4] |
Mechanism of Action and Biological Activity
Atropine functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[6][7] By blocking these receptors, it inhibits the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[7][8] This antagonism leads to a range of physiological effects, including increased heart rate, reduced salivation and bronchial secretions, and pupil dilation.[6][8]
The biological activity of this compound is presumed to be identical to that of atropine. For an isotopically labeled compound to serve as an effective internal standard in pharmacokinetic studies, its biological and physiological behavior must closely mimic the unlabeled analyte. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" (KIE), where the rate of metabolic reactions involving the cleavage of this bond is slowed.[9][10][11] However, as the N-demethylation of atropine is a minor metabolic pathway, the KIE is not expected to significantly alter the overall pharmacokinetic profile or the primary mechanism of action as a receptor antagonist.
Signaling Pathway of Atropine at Muscarinic Receptors
Atropine blocks muscarinic receptors, which are G-protein coupled receptors. For instance, the M2 receptor, prevalent in the heart, is coupled to an inhibitory G-protein (Gi). Activation of this pathway by acetylcholine normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), which hyperpolarizes the cell and slows the heart rate.[8] Atropine prevents these events by blocking the binding of acetylcholine to the receptor.
Caption: Atropine's antagonism of the M2 muscarinic receptor signaling pathway.
Pharmacokinetics
The pharmacokinetic properties of atropine have been well-characterized. Following intravenous administration, it is rapidly distributed throughout the body and has a plasma half-life of approximately 2 to 4 hours. Metabolism occurs primarily in the liver via enzymatic hydrolysis, with metabolites including noratropine and atropine-n-oxide. A significant portion of the drug is excreted unchanged in the urine.
For this compound to function as a reliable internal standard, its pharmacokinetic profile must be nearly identical to that of atropine. This ensures that any loss of the analyte during sample preparation and analysis is mirrored by a proportional loss of the internal standard, allowing for accurate quantification.
| Pharmacokinetic Parameter | Atropine | This compound |
| Plasma Half-life | 2-4 hours | Assumed to be identical to atropine for use as an internal standard. |
| Metabolism | Primarily hepatic hydrolysis. | Assumed to be identical to atropine for use as an internal standard. |
| Excretion | 13-50% excreted unchanged in urine. | Assumed to be identical to atropine for use as an internal standard. |
| Bioavailability (Oral) | ~25%[7] | Not applicable (used for in-vitro/analytical purposes). |
Summary of Key Differences
The core distinction between atropine and this compound lies not in their biological activity but in their intended application, which is a direct consequence of the isotopic labeling.
| Feature | Atropine | This compound |
| Isotopic Labeling | No | Deuterium labeled (N-methyl-d3)[2][3] |
| Primary Use | Therapeutic agent, pharmacological tool | Internal standard in quantitative mass spectrometry[4] |
| Regulatory Status | FDA-approved drug[6] | Research chemical |
| Key Property | Muscarinic receptor antagonism[6][7] | Distinct mass-to-charge (m/z) ratio from atropine |
Experimental Protocols
Quantification of Atropine in Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general methodology for the quantification of atropine in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of atropine and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of atropine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working solution of the IS (this compound) at an appropriate concentration (e.g., 100 ng/mL).
-
Spike blank plasma with the atropine working standards to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate atropine from matrix components (e.g., start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atropine: Q1 (Precursor Ion) m/z 290.2 → Q3 (Product Ion) m/z 124.1
-
This compound (IS): Q1 (Precursor Ion) m/z 293.2 → Q3 (Product Ion) m/z 124.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both atropine and the IS.
-
Calculate the ratio of the atropine peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for atropine quantification using LC-MS/MS.
Competitive Muscarinic Receptor Binding Assay
This protocol describes a general method to determine the binding affinity of a compound (like atropine) for muscarinic receptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize a tissue rich in muscarinic receptors (e.g., rat brain cortex or heart ventricles) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the assay in triplicate. Each well will have a final volume of 200 µL.
-
Total Binding: Add assay buffer, membrane preparation (e.g., 50-100 µg protein), and a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) at a concentration near its Kd.
-
Non-specific Binding (NSB): Add the same components as for total binding, but also include a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) to saturate the receptors.
-
Competitive Binding: Add assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound (atropine) spanning a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average DPM of the NSB wells from the DPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the competitor (atropine) concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Atropine and this compound are chemically analogous, with the latter distinguished by isotopic labeling. This seemingly minor structural modification leads to fundamentally different applications. Atropine is a well-established therapeutic agent and pharmacological tool used to antagonize muscarinic acetylcholine receptors. In contrast, this compound serves as an indispensable tool in analytical chemistry, enabling the precise and accurate quantification of atropine in complex biological matrices through the isotope dilution mass spectrometry method. For researchers and drug development professionals, understanding these distinct roles is crucial for the appropriate application of each compound in their respective fields.
References
- 1. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (±)-Atropine-D3 | CAS 60365-55-1 | LGC Standards [lgcstandards.com]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Quantification of Atropine using (Rac)-Atropine-d3 by LC-MS/MS
Application Note
Introduction
Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. It is used clinically for a variety of purposes, including the treatment of bradycardia, and as an antidote to organophosphate poisoning.[1] Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic studies, toxicological analysis, and clinical monitoring. This application note provides a detailed protocol for the quantification of atropine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Atropine-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1]
Principle
This method utilizes a robust sample preparation procedure, either protein precipitation or solid-phase extraction, to isolate atropine and the internal standard from the biological matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of atropine to this compound against a calibration curve prepared with known concentrations of the analyte.
Experimental Protocols
Materials and Reagents
-
Atropine sulfate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Drug-free plasma (for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX) (optional)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)
-
Analytical column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm)
-
Autosampler
-
Nitrogen generator
Preparation of Stock and Working Solutions
-
Atropine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of atropine sulfate in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Atropine Working Solutions: Prepare a series of working solutions by serially diluting the atropine stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction.
Method 1: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
-
Condition an Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
MRM Transitions:
-
Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Perform a full scan in Q1 to determine the m/z of the precursor ion (protonated molecule, [M+H]⁺). For Atropine-d3, this is expected to be approximately m/z 293.2.
-
Perform a product ion scan by selecting the determined precursor ion in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.
-
Select the most intense product ion for the primary quantifying transition and a second, less intense ion for a qualifying transition.
-
Optimize the collision energy and declustering potential for each transition to maximize the signal intensity.
Based on published data for atropine, the following transitions can be used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Atropine | 290.2 | 124.1 | 150 | 35 | 80 |
| This compound | To be determined | To be determined | 150 | To be determined | To be determined |
Note: The user must validate the MRM transitions for this compound prior to sample analysis.
Data Presentation
The quantitative performance of the method should be evaluated according to regulatory guidelines. Key parameters are summarized in the table below, with example data from published atropine assays.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
| Intra-day Accuracy | 90 - 110% |
| Intra-day Precision | < 15% |
| Inter-day Accuracy | 90 - 110% |
| Inter-day Precision | < 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for atropine quantification.
References
Application Note: High-Throughput Bioanalytical Method for (Rac)-Atropine Quantification in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of (Rac)-Atropine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs (Rac)-Atropine-d3 as a stable isotopically labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is utilized for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic and toxicological studies. The method has been validated over a linear range of 0.10 to 50.00 ng/mL and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery.
Introduction
Atropine is a competitive antagonist of muscarinic acetylcholine receptors and is used clinically for a variety of indications, including bradycardia, and as an antidote to organophosphate poisoning.[1][2] Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3] This application note describes a validated LC-MS/MS method for the determination of (Rac)-Atropine in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variations in sample processing.[4]
Experimental
Materials and Reagents
-
(Rac)-Atropine and this compound standards were sourced from a certified reference material provider.
-
LC-MS/MS grade acetonitrile, methanol, and formic acid were purchased from a reputable supplier.
-
Human plasma was obtained from a commercial vendor.
-
Ultrapure water was generated using a laboratory water purification system.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of (Rac)-Atropine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Protocols
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of (Rac)-Atropine from plasma samples.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Zorbax XDB-CN (75mm x 4.6mm i.d., 3.5µm) or equivalent[3] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (Rac)-Atropine: m/z 290.2 → 124.1 (Quantifier), m/z 290.2 → 93.1 (Qualifier)this compound: m/z 293.2 → 127.1 (Quantifier) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 3000 V |
| Dwell Time | 100 ms |
Results and Discussion
The developed method was validated according to established bioanalytical method validation guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.10 to 50.00 ng/mL for (Rac)-Atropine in human plasma.[3] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.10 ng/mL, with a signal-to-noise ratio greater than 10.[5]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, mid, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.10 | <15% | 85-115% | <15% | 85-115% |
| Low QC | 0.30 | <15% | 85-115% | <15% | 85-115% |
| Mid QC | 10.0 | <15% | 85-115% | <15% | 85-115% |
| High QC | 40.0 | <15% | 85-115% | <15% | 85-115% |
Data presented here are representative and based on typical performance of similar validated methods.[3][5]
Recovery and Matrix Effect
The extraction recovery of (Rac)-Atropine from human plasma was determined to be consistent and reproducible, typically in the range of 85-95%.[6] The use of a stable isotopically labeled internal standard effectively compensated for any potential matrix effects, ensuring the reliability of the quantitative results.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. litfl.com [litfl.com]
- 3. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Rac)-Atropine-d3 in Clinical and Forensic Toxicology
Application Note & Protocol
(Rac)-Atropine-d3 serves as a critical internal standard for the accurate quantification of atropine in biological matrices. This deuterated analog of atropine is an indispensable tool in clinical and forensic toxicology, where precise measurement of atropine levels is crucial for diagnosing poisoning, monitoring therapeutic drug levels, and in post-mortem investigations. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis.
The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest, in this case, atropine.[1][2] By introducing a known amount of this compound into a sample at the initial stage of preparation, it experiences the same procedural variations as the target analyte.[1] These variations can include loss during sample extraction, inconsistencies in derivatization, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1] Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[1] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the quantification.[1]
Clinical and Forensic Applications:
-
Therapeutic Drug Monitoring: Atropine is used clinically for various purposes, including treating bradycardia and as an antidote for organophosphate poisoning.[3][4] Monitoring its concentration in plasma or serum is essential to ensure therapeutic efficacy while avoiding toxicity.
-
Poisoning Cases: Accidental or intentional poisoning with plants containing atropine, such as Datura stramonium, requires rapid and accurate quantification of atropine in biological samples (e.g., blood, urine, stomach contents) to confirm the diagnosis and guide treatment.[5]
-
Forensic Investigations: In cases of suspected drug-facilitated crimes or unexplained deaths, the detection and quantification of atropine can be of forensic significance.[5][6]
Quantitative Data from LC-MS/MS Methods
The following table summarizes the performance characteristics of a typical LC-MS/MS method for the quantification of tropane alkaloids, including atropine, using a deuterated internal standard. While the specific internal standard used in this study was cocaine-d3, the principles and expected performance are directly applicable to the use of this compound for atropine quantification.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 50 ng/mL | [7] |
| Precision (CV%) | 2 - 13% | [7] |
| Accuracy | 87 - 122% | [7] |
| Recovery | 88 - 94% | [7] |
| Limit of Quantification (LOQ) | 0.5 µg/kg (in cereals) | [8] |
Experimental Protocols
Protocol 1: Quantification of Atropine in Plasma/Serum by LC-MS/MS
This protocol describes a general procedure for the quantification of atropine in plasma or serum using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of atropine concentrations).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 25 - 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atropine: The specific precursor and product ions will need to be optimized on the instrument. A common transition is m/z 290.2 -> 124.1.
-
This compound: The precursor ion will be shifted by +3 Da (m/z 293.2), and the product ion may be the same or shifted depending on the location of the deuterium labels.
-
-
3. Quantification
Quantification is performed by constructing a calibration curve using known concentrations of atropine standard spiked into a blank matrix. The peak area ratio of atropine to this compound is plotted against the concentration of the calibrators. The concentration of atropine in unknown samples is then determined from this calibration curve.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Analysis of (Rac)-Atropine-d3 in Biological Matrices
Introduction
(Rac)-Atropine-d3 is the deuterated form of atropine, a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalysis to ensure the accuracy and precision of analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Effective sample preparation is a critical step to remove interferences from complex biological matrices such as plasma, serum, and urine, thereby improving the reliability of the analytical results. This document provides detailed protocols for three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on the nature of the biological matrix, the required limit of quantification, and the available instrumentation. The primary goal is to isolate this compound and the target analyte (atropine) from matrix components like proteins, salts, and phospholipids that can interfere with analysis.
-
Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples.[3] It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample to denature and precipitate proteins.[4][5] While fast and effective for protein removal, it may not remove other interferences and results in sample dilution.[3]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[6] By manipulating the pH of the aqueous phase, the charge state of atropine (a tertiary amine) can be altered to facilitate its extraction into the organic phase, providing a cleaner sample than PPT.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that separates analytes from a liquid sample by partitioning them between a solid stationary phase and the liquid mobile phase. It offers significant advantages in terms of cleanliness of the extract, concentration of the analyte, and potential for automation.[8][9]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is suitable for rapid sample cleanup of plasma or serum prior to LC-MS/MS analysis.
Materials:
-
Biological matrix (plasma or serum)
-
This compound internal standard working solution
-
Acetonitrile (ACN), preferably with 0.1% formic acid[10]
-
Vortex mixer
-
Centrifuge
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
Pipette 50 µL of the plasma or serum sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add a specific volume of the this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample) to each sample.[5]
-
Cover the plate or tube and vortex vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the samples at approximately 4,000 x g for 10-30 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean collection plate or vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract compared to PPT and is suitable for various biological fluids.
Materials:
-
Biological matrix (plasma, serum, or urine)
-
This compound internal standard working solution
-
Ammonia solution or other base to alkalinize the sample[7]
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)[6][7][11]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase or a weak organic solvent)
Procedure:
-
Pipette 100 µL of the sample into a glass tube.
-
Add the internal standard working solution.
-
Add 10 µL of concentrated ammonia to alkalinize the sample to a pH > 9.
-
Add 1 mL of diethyl ether.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers the highest degree of sample cleanup and is ideal for achieving low detection limits. A reversed-phase SPE cartridge is typically used.
Materials:
-
Biological matrix (plasma, serum, or urine)
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18, HLB)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 25 mM ammonium formate, then acetonitrile)[12]
-
Elution solvent (e.g., acetonitrile with 5% formic acid)[12]
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Add the internal standard to 100 µL of the sample.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge. Do not allow the cartridge to dry.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of 25 mM ammonium formate buffer, followed by 1 mL of acetonitrile, through the cartridge to remove interferences.[12]
-
Elution: Elute the analytes with 1 mL of acetonitrile containing 5% formic acid into a clean collection tube.[12]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of reconstitution solvent for analysis.
Data Presentation: Method Performance
The following table summarizes typical performance characteristics for the analysis of atropine in biological fluids using the described sample preparation techniques followed by LC-MS/MS.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |
| Recovery | 88 - 94% | > 90% | [12][13][14] |
| Linear Range | 0.05 - 50 ng/mL | 0.5 - 1000 ng/mL | [12][13][14] |
| LLOQ | 0.05 ng/mL | 0.5 - 1.0 ng/mL | [12][13][14] |
| Precision (CV%) | 2 - 13% | < 11% | [12][13][14] |
| Accuracy (%) | 87 - 122% | 93.1 - 102.7% | [12][13][14] |
Visualizations
Caption: General workflow for bioanalytical sample preparation and analysis.
Caption: Atropine acts as a competitive antagonist at muscarinic receptors.[2]
LC-MS/MS Analytical Method
While the focus is on sample preparation, a typical LC-MS/MS method is provided for context.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol[10][15]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute the analyte.
-
Injection Volume: 5 - 10 µL
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Atropine: Precursor ion (m/z) ~290.2 → Product ion (m/z) ~124.1
-
This compound: Precursor ion (m/z) ~293.2 → Product ion (m/z) ~124.1
-
Conclusion
The selection of an appropriate sample preparation technique is fundamental for the successful quantification of this compound and its corresponding non-labeled analyte in biological matrices. Protein precipitation offers a high-throughput solution, while liquid-liquid extraction and solid-phase extraction provide progressively cleaner extracts, essential for meeting the rigorous demands of regulated bioanalysis. The protocols and data presented here serve as a comprehensive guide for researchers to develop and implement robust analytical methods.
References
- 1. proteopedia.org [proteopedia.org]
- 2. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. An ultrasound assisted extraction-solid-phase extraction-ultra-performance liquid chromatography combined strategy for atropine determination in Atropa belladonna leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC assay for atropine in serum and protein solutions after in vitro addition of the tropane alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Atropine-d3 in Metabolism Studies
Introduction
(Rac)-Atropine-d3 is a deuterated form of atropine, a competitively reversible muscarinic acetylcholine receptor antagonist. In drug development, understanding the metabolic fate of a compound is critical. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are indispensable tools in quantitative bioanalysis.[1][2][3] Their use in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) provides high accuracy and precision for the quantification of analytes in complex biological matrices by correcting for variability in sample preparation and matrix effects.[1][2] This document provides detailed protocols for utilizing this compound in both in vitro and in vivo metabolism studies of atropine.
Atropine is primarily metabolized in the liver through enzymatic hydrolysis.[4][5] The major metabolites include noratropine, atropine-N-oxide, tropine, and tropic acid.[4][5][6] Approximately 13% to 50% of atropine is excreted unchanged in the urine.[4][5]
I. In Vitro Metabolism Studies
In vitro metabolism studies are crucial for identifying metabolic pathways and potential drug-drug interactions early in the drug discovery process.[7][8] Common in vitro systems include liver microsomes and S9 fractions, which contain many of the drug-metabolizing enzymes.[7][8][9]
A. Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines the assessment of the metabolic stability of atropine using human liver microsomes, with this compound as the internal standard for accurate quantification.
1. Materials and Reagents:
-
(Rac)-Atropine and this compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of (Rac)-Atropine in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in methanol, which will serve as the internal standard (IS).[1]
-
Prepare working solutions of atropine by diluting the stock solution with phosphate buffer.
-
-
Incubation:
-
Pre-warm the phosphate buffer, human liver microsomes, and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine 188 µL of 100 mM phosphate buffer (pH 7.4), 10 µL of 10 mg/mL human liver microsomes, and 1 µL of 100 µM atropine working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding 1 µL of the NADPH regenerating system.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a final concentration of 100 ng/mL).
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode is suitable.[10]
-
Chromatographic Conditions: A C18 column can be used with a gradient elution of mobile phases consisting of acetonitrile and water with 0.1% formic acid.[11]
-
Quantification: Monitor the specific multiple reaction monitoring (MRM) transitions for atropine and this compound.
B. Data Presentation
Table 1: LC-MS/MS Parameters for Atropine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atropine | 290.2 | 124.2 | 25 |
| This compound | 293.2 | 127.2 | 25 |
Table 2: Metabolic Stability of Atropine in Human Liver Microsomes
| Incubation Time (min) | Atropine Concentration (µM) | % Atropine Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.10 | 10 |
C. Visualization
Caption: Workflow for in vitro metabolism of atropine.
II. In Vivo Metabolism Studies
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.
A. Experimental Protocol: Pharmacokinetic Study in Rats
This protocol describes a basic pharmacokinetic study of atropine in rats using this compound as an internal standard.
1. Materials and Reagents:
-
(Rac)-Atropine and this compound
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for dosing (e.g., saline)
-
Blood collection supplies (e.g., EDTA tubes)
-
Acetonitrile (ACN)
2. Procedure:
-
Dosing:
-
Fast rats overnight before dosing.
-
Administer a single intravenous (IV) or oral (PO) dose of atropine (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Processing:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
The LC-MS/MS method would be similar to the one described for the in vitro study, with potential modifications to the gradient to ensure separation from any matrix components.
B. Data Presentation
Table 3: Pharmacokinetic Parameters of Atropine in Rats
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | 150.2 | 45.8 |
| Tmax (hr) | 0.08 | 0.5 |
| AUC (0-t) (ng*hr/mL) | 250.6 | 120.3 |
| Half-life (t1/2) (hr) | 2.1 | 2.5 |
| Bioavailability (%) | - | 48 |
C. Visualization
Caption: Workflow for in vivo pharmacokinetic study of atropine.
III. Atropine Metabolism Pathway
Atropine undergoes several metabolic transformations in the body. The primary routes of metabolism involve hydrolysis and N-demethylation.
Caption: Major metabolic pathways of atropine.
The use of this compound as an internal standard is crucial for the reliable quantification of atropine in biological matrices for both in vitro and in vivo metabolism studies. The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers in the fields of drug metabolism and pharmacokinetics. These studies are fundamental to characterizing the ADME properties of atropine and are a critical component of the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The metabolism of atropine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Scopolamine and Atropine in Blood and Urine by LC-MS / MS [kyxuebao.kmmu.edu.cn]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation and Quantification of Atropine and (Rac)-Atropine-d3 using LC-MS/MS
Introduction
Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. It is widely used in medicine for its anticholinergic properties. (Rac)-Atropine-d3 is a deuterated isotopologue of atropine, commonly employed as an internal standard in quantitative bioanalytical methods due to its chemical similarity and mass difference. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of atropine and this compound in plasma samples. The method is crucial for pharmacokinetic studies, toxicological analysis, and other research applications requiring precise and accurate measurement of atropine concentrations.
Principle
The chromatographic separation is achieved on a reversed-phase C18 column. Atropine and its deuterated internal standard, this compound, exhibit nearly identical chromatographic behavior. The separation of the analytes from endogenous plasma components is followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. Quantification is performed by comparing the peak area ratio of atropine to this compound.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of atropine and this compound from plasma samples.
-
Materials:
-
Plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for this separation.[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.0 5 95 3.0 5 95 3.1 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
Table 1: Mass Spectrometry Parameters for Atropine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Atropine | 290.2 | 124.1 | 100 | 25 |
| This compound | 293.2 | 124.1 | 100 | 25 |
Table 2: Typical Chromatographic Performance
| Analyte | Retention Time (min) |
| Atropine | ~1.8 |
| This compound | ~1.8 |
Note: The retention times for atropine and this compound are expected to be nearly identical due to their structural similarity. The primary means of differentiation and quantification is through their distinct precursor ion masses.
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of atropine.
Chiral Separation of Atropine Enantiomers
For applications requiring the separation of atropine's enantiomers, (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine, a different chromatographic approach is necessary. Chiral chromatography is employed to resolve these stereoisomers.
Experimental Protocol: Chiral HPLC
This protocol is adapted from established methods for the chiral separation of atropine.[2][3][4]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase is required, such as a cellulose-based column (e.g., Eurocel 01, 250 x 4.6 mm, 5 µm) or an alpha1-acid glycoprotein (AGP) column.[2][3][4]
-
Mobile Phase (Cellulose-based column): n-hexane/2-propanol (80:20, v/v).[2]
-
Mobile Phase (AGP column): Buffered phosphate solution (e.g., 10 mM sodium phosphate, pH 7.0) with a small percentage of organic modifier like acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV absorbance at 218 nm.[2]
-
Data Presentation
Table 3: Chiral Separation Parameters on a Cellulose-based Column
| Parameter | Value | Reference |
| Capacity Factor (k'1) for first eluting enantiomer | 0.54 | [2] |
| Capacity Factor (k'2) for second eluting enantiomer | 0.89 | [2] |
| Resolution Factor (α) | 1.65 | [2] |
| Runtime | < 15 minutes | [2] |
This method provides a clear baseline separation of the atropine enantiomers.[2] The cellulose-based selector facilitates strong stereoselective interactions.[2]
Mandatory Visualization
Caption: Chiral separation of atropine enantiomers.
References
- 1. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Chiral separation of atropine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of atropine enantiomers in ophthalmic solutions by liquid chromatography using a Chiral AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Atropine-d3 in Environmental Sample Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine receptors. Its widespread use in medicine and potential for environmental contamination through various pathways necessitates sensitive and reliable analytical methods for its detection in environmental matrices. This document provides detailed application notes and protocols for the quantification of atropine in environmental samples using (Rac)-Atropine-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[1]
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective determination of atropine in complex environmental samples.[2][3] The high selectivity of multiple reaction monitoring (MRM) mode in tandem mass spectrometry minimizes interferences from the sample matrix, while the chromatographic separation resolves atropine from other co-extracted compounds.
This compound as an Internal Standard
This compound is the deuterium-labeled analogue of atropine and serves as an ideal internal standard for its quantitative analysis.[1] It exhibits similar chemical and physical properties to the unlabeled atropine, meaning it behaves similarly during sample extraction, cleanup, and ionization. However, its slightly higher mass allows it to be distinguished from the native atropine by the mass spectrometer. This co-eluting, mass-differentiated internal standard enables accurate quantification by correcting for any analyte loss during sample processing and for signal suppression or enhancement in the MS source.
Experimental Protocols
The following protocols provide a general framework for the analysis of atropine in water and soil samples. Optimization of these methods may be required for specific sample types and laboratory instrumentation.
Protocol 1: Analysis of Atropine in Water Samples
This protocol is designed for the analysis of atropine in various water matrices, such as river water, groundwater, and wastewater effluent.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Water sample (typically 100-500 mL)
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB or C18)
-
SPE manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Acidify the water sample to pH ~3 with formic acid.
-
Spike the sample with a known concentration of this compound internal standard.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH ~3).
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elute the atropine and this compound from the cartridge with 5-10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for atropine and this compound should be optimized on the specific instrument. Typical transitions are provided in the table below.
-
Protocol 2: Analysis of Atropine in Soil and Sediment Samples
This protocol is adapted from a study on the degradation of atropine in soil.[4]
1. Sample Preparation: QuEChERS-based Extraction
-
Materials:
-
Soil/sediment sample (e.g., 5 g)
-
This compound internal standard solution
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
-
Centrifuge tubes (50 mL)
-
-
Procedure:
-
Weigh 5 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at >3000 g for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at >3000 g for 5 minutes.
-
Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to account for the different sample matrix.
Data Presentation
The following tables summarize typical quantitative data and LC-MS/MS parameters for the analysis of atropine.
Table 1: LC-MS/MS Parameters for Atropine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Atropine | 290.2 | 124.1 | 93.1 | 25 |
| This compound | 293.2 | 124.1 | 93.1 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Table 2: Quantitative Data for Atropine in Environmental Samples
| Sample Type | Concentration Range | Method | Internal Standard | Reference |
| Soil | Initial concentration of 75 ng/g, degrading to <2.5 ng/g in 29 days | LC-MS | Not specified, but isotope dilution is recommended | [4] |
| Surface Water | Not widely reported, but expected to be in the low ng/L range | LC-MS/MS with SPE | This compound | - |
| Cereal-based products | 9.6 µg/kg | LC-MS/MS with QuEChERS | Labeled isotopomers | [5] |
Signaling Pathway and Experimental Workflow Visualization
Atropine Signaling Pathway
Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine (ACh), atropine inhibits the parasympathetic nervous system's "rest and digest" responses. The following diagram illustrates the basic mechanism of action of atropine at a muscarinic synapse.
Experimental Workflow for Atropine Analysis in Environmental Samples
The following diagram outlines the general workflow for the analysis of atropine in environmental samples using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and accurate method for the quantification of atropine in complex environmental matrices. The detailed protocols and workflows presented in this document offer a solid foundation for researchers and scientists involved in environmental monitoring and drug development to reliably measure atropine concentrations, contributing to a better understanding of its environmental fate and potential impact.
References
The Role of (Rac)-Atropine-d3 in Pharmaceutical Quality Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Atropine-d3 is a deuterated form of atropine, a tropane alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1] In the realm of pharmaceutical quality control, this compound serves as a critical internal standard for the quantitative analysis of atropine in various matrices, including pharmaceutical formulations and biological fluids.[2][3] The incorporation of deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled atropine analyte in mass spectrometry-based assays, without significantly altering its chemical and physical properties.[4] This isotopic labeling is paramount for correcting variations during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of quantitative methods.[4]
These application notes provide detailed protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of atropine. The methodologies outlined are applicable to various stages of drug development, including formulation analysis, stability testing, and pharmacokinetic studies.
Key Applications
-
Quantitative Bioanalysis: Accurate determination of atropine concentrations in biological matrices such as plasma and serum for pharmacokinetic and toxicokinetic studies.[3][5]
-
Content Uniformity Testing: Assessment of the consistent distribution of atropine in low-dose pharmaceutical formulations.
-
Stability Studies: Monitoring the degradation of atropine in drug products under various environmental conditions.[6][7]
-
Forensic and Clinical Toxicology: Detection and quantification of atropine in cases of poisoning or overdose.[4]
Atropine's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine functions by competitively blocking muscarinic acetylcholine receptors (M1-M5), thereby inhibiting the effects of acetylcholine.[8][9] This antagonism of the parasympathetic nervous system leads to a range of physiological effects, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscle.[8][10] The signaling pathways affected depend on the specific muscarinic receptor subtype and the associated G-protein.
Caption: Atropine's antagonistic action on muscarinic receptors.
Experimental Protocols
Protocol 1: Quantification of Atropine in Human Plasma using LC-MS/MS
This protocol outlines a method for the determination of atropine in human plasma, a critical procedure in pharmacokinetic assessments.
1. Materials and Reagents
-
(Rac)-Atropine Reference Standard
-
This compound Internal Standard (IS)
-
Control Human Plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
96-well plates or microcentrifuge tubes
2. Preparation of Solutions
-
Atropine Stock Solution (1 mg/mL): Accurately weigh and dissolve the atropine reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Atropine Working Solutions: Prepare a series of working solutions by serially diluting the atropine stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.1% formic acid.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Atropine: 290.0 → 124.0; Atropine-d3: 293.1 → 127.0 |
| Collision Energy | Optimized for specific instrument |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of atropine in QC and unknown samples from the calibration curve.
Caption: Workflow for atropine quantification using this compound.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for atropine quantification using a deuterated internal standard.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15% | < 15% | 85 - 115% |
| Low | 0.3 | < 10% | < 10% | 90 - 110% |
| Medium | 5.0 | < 10% | < 10% | 90 - 110% |
| High | 40.0 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Atropine | This compound |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | Minimal to none | Minimal to none |
Note: The values presented in these tables are illustrative and may vary depending on the specific instrumentation, methodology, and laboratory.
Conclusion
This compound is an indispensable tool in modern pharmaceutical quality control, particularly for the accurate and precise quantification of atropine. Its use as an internal standard in LC-MS/MS methods effectively mitigates analytical variability, ensuring the reliability of data in critical applications ranging from clinical pharmacokinetics to formulation stability testing. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the implementation of robust analytical methodologies for atropine.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
Application Note: Structural Confirmation of (Rac)-Atropine-d3 via NMR Spectroscopy
Abstract
This application note provides a comprehensive protocol for the structural confirmation of (Rac)-Atropine-d3 using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology encompasses one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, as well as Distortionless Enhancement by Polarization Transfer (DEPT) experiments. These techniques collectively enable unambiguous assignment of the molecular structure and confirm the position of the deuterium label on the N-methyl group. This guide is intended for researchers, scientists, and professionals in the fields of pharmaceutical analysis, drug development, and quality control.
Introduction
Atropine is a tropane alkaloid with significant anticholinergic properties, widely used in medicine. Stable isotope-labeled internal standards, such as this compound, are crucial for quantitative analysis in pharmacokinetic and metabolic studies using mass spectrometry.[1] The deuterium labeling is typically on the N-methyl group to minimize kinetic isotope effects while providing a distinct mass shift.
NMR spectroscopy is an essential tool for verifying the chemical structure and confirming the site of isotopic labeling. ¹H NMR provides information on the proton environment, ¹³C NMR identifies all unique carbon atoms, and DEPT experiments differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. By comparing the spectra of this compound with its unlabeled counterpart, the successful incorporation of deuterium can be confirmed by the disappearance of the N-methyl proton signal and a characteristic change in the corresponding carbon signal.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[2][3]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d6 (DMSO-d6), and Deuterium oxide (D₂O).[4][5] For this protocol, CDCl₃ is recommended.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][4]
-
Internal Standard: Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[4]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.[2][6]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
Data was acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 0 to 200 ppm[7]
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
DEPT Spectroscopy:
-
DEPT-135: This experiment shows CH/CH₃ signals with a positive phase and CH₂ signals with a negative phase. Quaternary carbons are not observed.[8]
-
DEPT-90: This experiment only shows signals from CH groups.[8]
-
Pulse Angles: Experiments are run with final ¹H pulse angles of 90° and 135°.
-
Parameters: Typically acquired with similar parameters to a standard ¹³C experiment but require fewer scans due to polarization transfer enhancement.[8]
-
Data Processing
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID) data.
-
Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibration: Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Data and Analysis
The key to confirming the structure of this compound is the direct comparison of its NMR data with that of unlabeled (Rac)-Atropine. The deuterium labeling on the N-methyl group (N-CD₃) results in specific, predictable changes in the spectra.
Expected Spectral Changes:
-
¹H NMR: The sharp singlet corresponding to the N-CH₃ protons (typically around 2.2-2.5 ppm) in Atropine will be absent in the spectrum of Atropine-d3.
-
¹³C NMR: The signal for the N-CD₃ carbon will be significantly attenuated or absent due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons and splitting by deuterium (a spin I=1 nucleus).
-
DEPT-135: The positive phase signal for the N-CH₃ group in Atropine will be absent in the spectrum of Atropine-d3.
Table 1: Comparative NMR Data for (Rac)-Atropine and Predicted Data for this compound in CDCl₃
| Atom Number | Group Type | (Rac)-Atropine ¹H δ (ppm) | This compound Predicted ¹H δ (ppm) | (Rac)-Atropine ¹³C δ (ppm) | This compound Predicted ¹³C δ (ppm) |
| N-CH₃ | CH₃ | ~2.35 (s, 3H) | Absent | ~40.2 | Absent / Very Weak |
| C1/C5 | CH | ~3.20 (m, 2H) | ~3.20 (m, 2H) | ~61.5 | ~61.5 |
| C2/C4 | CH₂ | ~1.65-2.10 (m, 4H) | ~1.65-2.10 (m, 4H) | ~35.5 | ~35.5 |
| C6/C7 | CH₂ | ~1.65-2.10 (m, 4H) | ~1.65-2.10 (m, 4H) | ~25.8 | ~25.8 |
| C3 | CH | ~5.00 (t, 1H) | ~5.00 (t, 1H) | ~68.0 | ~68.0 |
| Cα | CH | ~4.25 (t, 1H) | ~4.25 (t, 1H) | ~53.0 | ~53.0 |
| Cβ | CH₂ | ~3.85 (m, 2H) | ~3.85 (m, 2H) | ~64.5 | ~64.5 |
| C=O | C | - | - | ~172.5 | ~172.5 |
| Ar-C (ipso) | C | - | - | ~135.8 | ~135.8 |
| Ar-C (o, m, p) | CH | ~7.30 (m, 5H) | ~7.30 (m, 5H) | ~127-129 | ~127-129 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument. Data for (Rac)-Atropine is based on typical values found in literature and spectral databases.[9][10][11]
Workflow Visualization
The logical flow for the structural confirmation process is outlined below.
Figure 1: Experimental workflow for NMR-based structural confirmation.
Conclusion
The combined use of ¹H, ¹³C, and DEPT NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The protocols outlined in this application note offer a systematic approach to sample preparation, data acquisition, and spectral analysis. The key diagnostic indicator for successful deuterium labeling at the N-methyl position is the absence of its characteristic signal in the ¹H NMR spectrum, which is corroborated by ¹³C and DEPT data. This analytical procedure ensures the identity and isotopic purity of the labeled compound, which is essential for its application as an internal standard in quantitative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ou.edu [ou.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Atropine(51-55-8) 13C NMR [m.chemicalbook.com]
- 11. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing matrix effects of (Rac)-Atropine-d3 in biological samples
Welcome to the technical support center for the bioanalysis of (Rac)-Atropine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges of quantifying this compound in biological samples.
Troubleshooting Guide
Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis that can lead to inaccurate and imprecise results. This guide provides solutions to common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent this compound signal in biological samples compared to standards in neat solution. | Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) compete with the analyte for ionization in the MS source.[1][2] | Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove interfering components. Protein precipitation is a simpler method but may not remove all interfering substances.[3][4]Chromatographic Separation: Modify the LC gradient to separate this compound from the suppression zone.[2]Post-Column Infusion Experiment: Perform this experiment to identify the retention time regions where ion suppression occurs.[5][6] |
| Poor peak shape (tailing, fronting, or splitting). | Matrix Overload: High concentrations of matrix components can overload the analytical column.[3] Incompatible Injection Solvent: The solvent used to reconstitute the sample extract may be too strong, causing peak distortion. | Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of matrix components being injected. Solvent Matching: Ensure the reconstitution solvent is similar in strength to the initial mobile phase conditions.[7] |
| High variability between replicate injections. | Inconsistent Sample Preparation: Variability in manual sample preparation steps can lead to inconsistent recoveries and matrix effects.[8] Instrument Instability: Fluctuations in the LC pump or MS source can cause signal instability. | Automate Sample Preparation: If possible, use automated liquid handlers for more consistent sample processing.[3] System Suitability Tests: Regularly run system suitability tests to ensure the LC-MS/MS system is performing optimally.[9] |
| Internal standard (this compound) does not adequately compensate for matrix effects. | Differential Matrix Effects: Even with a deuterated internal standard, slight differences in retention time or physicochemical properties can lead to the analyte and internal standard experiencing different degrees of ion suppression.[10] Isotopic Crosstalk: The analyte's naturally occurring heavy isotopes can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. | Evaluate Matrix Factor: Assess the matrix effect for both the analyte and the internal standard individually using a post-extraction spike experiment to confirm they are affected similarly.[8] Optimize Chromatography: Ensure co-elution of the analyte and internal standard. Even minor separation can lead to differential matrix effects.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the quantification.[2]
Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?
A2: A deuterated internal standard is chemically and physically very similar to the analyte.[2] Therefore, during sample preparation, chromatography, and ionization, it is affected by the matrix in a nearly identical way as the non-labeled analyte. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[2]
Q3: What are the most common sources of matrix effects in plasma and serum samples?
A3: Phospholipids are major components of cell membranes and are a primary cause of matrix effects in plasma and serum samples.[6] During electrospray ionization (ESI), phospholipids can suppress the ionization of co-eluting analytes. Salts and other endogenous small molecules can also contribute to matrix effects.
Q4: When should I choose Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) for sample cleanup?
A4: While Protein Precipitation (PPT) is a simpler and faster technique, Solid-Phase Extraction (SPE) generally provides a cleaner extract by more effectively removing interfering substances like phospholipids.[4] If you are experiencing significant matrix effects with PPT or require lower limits of quantification, switching to an optimized SPE method is recommended.
Q5: Can the choice of organic solvent in protein precipitation affect my results?
A5: Yes, the choice and volume of the organic solvent are critical. Acetonitrile is a common choice and generally provides good protein removal.[3] The ratio of solvent to the biological sample should be optimized to ensure complete protein precipitation. A common starting point is a 3:1 or 4:1 ratio of acetonitrile to plasma/serum.[3]
Data Presentation
The following table summarizes representative recovery and matrix effect data for atropine analysis using different sample preparation methods. This data illustrates the importance of selecting an appropriate sample preparation strategy.
| Sample Preparation Method | Analyte | Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Atropine | Human Plasma | 88 - 94 | Not specified, but matrix effect was estimated | |
| Solid-Phase Extraction (HLB) | Atropine | Beef | 82.37 - 88.31 | Not specified | |
| Protein Precipitation (Acetonitrile) | Peptides | Human Plasma | >50 | Generally higher than SPE | [4] |
| Solid-Phase Extraction (Mixed-mode) | Peptides | Human Plasma | >20 | Generally lower than PPT | [4] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
This protocol is a rapid and straightforward method for sample cleanup.
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Serum
This protocol provides a cleaner extract compared to protein precipitation. A hydrophilic-lipophilic balanced (HLB) SPE sorbent is recommended for atropine.
-
Sample Pre-treatment: Dilute 100 µL of human serum with 100 µL of 0.4% aqueous formic acid.
-
Internal Standard Spiking: Add the working solution of this compound to the diluted sample.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 1-2 minutes.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the bioanalysis of this compound.
Caption: A generalized workflow for the bioanalytical quantification of this compound.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of (Rac)-Atropine-d3 under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (Rac)-Atropine-d3 under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the study of this compound degradation.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Degradation Products Detected | - Contamination: The sample may be contaminated with other compounds. - Complex Degradation Pathway: The experimental conditions might be inducing secondary degradation reactions. - Impurity in the Standard: The this compound standard itself might contain impurities. | - Verify Purity: Run a purity check on your this compound standard using a high-resolution analytical technique like LC-MS/MS. - Blank Runs: Analyze a blank sample (solvent without the analyte) to rule out contamination from the experimental setup. - Literature Review: Consult literature for potential minor degradation products of atropine under your specific conditions. |
| Inconsistent Degradation Rates Between Experiments | - pH Fluctuation: Small changes in pH can significantly impact the hydrolysis rate of atropine.[1][2][3] - Temperature Variation: Degradation reactions are temperature-dependent.[4] Inconsistent temperature control will lead to variable rates. - Light Exposure: Photodegradation can occur if samples are not adequately protected from light. | - Buffer Control: Use a reliable buffer system and verify the pH of your solution before and during the experiment. - Precise Temperature Control: Employ a calibrated incubator or water bath to maintain a constant temperature. - Protect from Light: Store and handle samples in amber vials or under light-protected conditions. |
| Difficulty in Separating Degradation Products by HPLC | - Suboptimal HPLC Method: The chosen column, mobile phase, or gradient may not be suitable for resolving all degradation products. - Co-elution: Two or more degradation products may have very similar retention times under the current conditions. | - Method Optimization: Adjust the mobile phase composition (e.g., pH, organic solvent ratio), gradient profile, or try a different column chemistry (e.g., C18, phenyl-hexyl). - Alternative Detection: Utilize a mass spectrometer (LC-MS) for better identification and quantification of co-eluting peaks based on their mass-to-charge ratio. |
| Low Recovery of this compound | - Adsorption: The compound may be adsorbing to the surface of glassware or plasticware. - Rapid Degradation: The experimental conditions may be too harsh, leading to unexpectedly fast degradation. | - Use Silanized Glassware: To minimize adsorption, use silanized glassware. - Pilot Study: Conduct a pilot experiment with less harsh conditions (e.g., lower temperature, shorter duration) to establish a baseline degradation rate. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of this compound.
Q1: What are the primary degradation pathways of this compound?
A1: The primary degradation pathways for this compound are expected to be identical to those of atropine. The main pathways are:
-
Hydrolysis: This is the most common degradation pathway in aqueous solutions and is catalyzed by both acid and base.[1][5] It involves the cleavage of the ester linkage to form tropine-d3 and tropic acid .
-
Dehydration: Under certain conditions, particularly in acidic solutions, atropine can undergo dehydration to form apoatropine-d3 .[1] Apoatropine can further hydrolyze to tropine-d3 and atropic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of atropine. The specific photoproducts can be numerous and complex.
-
Thermal Degradation: At elevated temperatures, atropine can degrade through various reactions, including hydrolysis and dehydration.[4][6]
-
Enzymatic Degradation: In biological systems, esterases such as atropinesterase and butyrylcholinesterase can hydrolyze atropine to tropine and tropic acid.[7][8][9][10]
Q2: How does pH affect the stability of this compound?
A2: The stability of atropine, and by extension this compound, is highly dependent on pH. Atropine is most stable in the pH range of 3 to 4.[1][2] In more acidic or alkaline conditions, the rate of hydrolysis increases significantly.[1][3]
-
Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis to tropine and tropic acid is the predominant degradation pathway.
-
Neutral to Alkaline Conditions (pH > 6): Base-catalyzed hydrolysis is the main route of degradation, and it is generally faster than acid-catalyzed hydrolysis.[11]
Q3: Will the deuterium label in this compound affect its degradation rate?
A3: While no specific studies on the degradation of this compound were found, a kinetic isotope effect (KIE) is anticipated. The deuterium atoms are on the N-methyl group (tropine moiety). The primary degradation pathway, hydrolysis of the ester bond, does not directly involve the C-D bonds of the methyl group. Therefore, a significant primary KIE is not expected for hydrolysis or dehydration.
However, a minor secondary KIE might be observed. This is because the vibrational frequencies of C-D bonds are lower than those of C-H bonds, which can subtly influence the stability of the transition state of the reaction. For ester hydrolysis, this effect is generally small.
For enzymatic degradation, the KIE could be more pronounced if the N-methyl group is involved in the binding to the enzyme's active site.
Q4: What are the major degradation products I should monitor in my experiments?
A4: The primary degradation products to monitor are:
-
Tropine-d3: Formed from the hydrolysis of the ester bond.
-
Tropic acid: The other product of hydrolysis.
-
Apoatropine-d3: Formed through dehydration.
-
Atropic acid: Can be formed from the hydrolysis of apoatropine.
Q5: What analytical techniques are best suited for studying this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.[12]
-
HPLC-UV: A robust method for separating and quantifying atropine and its primary degradation products. A common detection wavelength is around 210-220 nm.
-
LC-MS/MS: Provides higher sensitivity and selectivity, which is particularly useful for identifying and quantifying low levels of degradation products and for confirming the identity of unexpected peaks.
Quantitative Data Summary
The following tables summarize the available quantitative data on atropine degradation. Note that this data is for non-deuterated atropine and should be used as an approximation for this compound.
Table 1: Effect of pH on Atropine Hydrolysis Half-Life (t½)
| pH | Temperature (°C) | Half-Life (t½) | Reference |
| 2.0 | 100 | Calculated | [2] |
| 3.0 | 100 | Calculated | [2] |
| 4.0 | 100 | Calculated | [2] |
| 5.0 | 100 | Calculated | [2] |
| 6.0 | 100 | Calculated | [2] |
| 7.0 | 100 | Calculated | [2] |
| 3-4 | Ambient | Most Stable | [1][3] |
| >6 | Ambient | Less Stable | [3] |
Table 2: Effect of Temperature on Atropine Degradation
| Temperature (°C) | Condition | Observed Effect | Reference |
| 110-250 | GC-MS Inlet | Elimination of water and cleavage of ester bond. | [4][6] |
| >250 | GC-MS Inlet | Predominant elimination of formaldehyde. | [4][6] |
| 25 | Aqueous Solution | Stable for 6 months in LDPE bottles. | [13] |
| 5 & 25 | 0.9% NaCl | Stable for 6 months. | [14] |
| Refrigerated (2-8) | Artificial Tears/BSS | Stable for up to 6 months (unopened). | [15] |
| Room Temperature (25) | Artificial Tears/BSS | Stable for less than 4 months. | [15] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is adapted from established methods for atropine analysis.[12][16]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm or MS detection in positive ion mode.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase A or a suitable solvent (e.g., methanol, water).
-
For degradation studies, incubate the this compound solution under the desired stress conditions (e.g., specific pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl at 60 °C for 24 hours.
-
Neutralize the sample with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at 60 °C for 4 hours.
-
Neutralize the sample with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for an extended period (e.g., 7 days).
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at 105 °C for 24 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: A logical approach to identifying unknown peaks.
References
- 1. Corneal Penetration of Low-Dose Atropine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enzymatic activity of the organ tissues to hydrolyze atropine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tropinesterase - Wikipedia [en.wikipedia.org]
- 10. rg.bioflux.com.ro [rg.bioflux.com.ro]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 16. researchgate.net [researchgate.net]
Improving extraction recovery of (Rac)-Atropine-d3 from complex matrices
Welcome to the technical support center for the extraction of (Rac)-Atropine-d3 from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my analysis?
This compound is a deuterated form of atropine, meaning some of the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is chemically almost identical to atropine but has a slightly higher molecular weight. This property makes it an excellent internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. By adding a known amount of this compound to your samples at the beginning of the extraction process, you can accurately account for any loss of the target analyte (atropine) during sample preparation and variations in instrument response, leading to more precise and accurate results.
Q2: I am seeing low recovery of this compound. What are the potential causes?
Low recovery of the deuterated internal standard can be due to several factors. These include suboptimal pH during extraction, inefficient extraction by the chosen solvent in Liquid-Liquid Extraction (LLE), or issues with the Solid-Phase Extraction (SPE) sorbent and elution solvent. It is also possible for the internal standard to degrade if the samples are not stored or processed correctly.
Q3: Can the deuterated internal standard, this compound, perfectly correct for all matrix effects?
While this compound is the gold standard for internal standards and is excellent at compensating for matrix effects, it may not be perfect in all situations. Severe ion suppression or enhancement can still impact the signal of both the analyte and the internal standard. Additionally, if there is a slight chromatographic separation between atropine and this compound, they may be affected differently by co-eluting matrix components.
Q4: My this compound peak shape is poor (e.g., tailing, fronting, or splitting). What should I do?
Poor peak shape for your internal standard can be caused by several factors. Check for co-elution with an interfering compound from the matrix. Ensure that the solvent used to reconstitute your final extract is compatible with the initial mobile phase of your LC method. Column degradation or contamination can also lead to poor peak shapes.
Q5: What is isotopic exchange and should I be concerned about it with this compound?
Isotopic exchange, or back-exchange, is a phenomenon where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the internal standard signal and an increase in the analyte signal, causing inaccurate quantification. While the deuterium atoms in this compound are generally on stable positions of the molecule, it is good practice to assess its stability in your specific matrix and storage conditions, especially if you are using harsh acidic or basic conditions during sample preparation.
Troubleshooting Guides
Issue 1: Low Extraction Recovery of this compound
If you are experiencing low recovery of this compound, follow this troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting Decision Tree for Low Extraction Recovery.
Issue 2: Significant Matrix Effects Observed
Matrix effects, such as ion suppression or enhancement, can lead to inaccurate results. This guide will help you diagnose and mitigate these effects.
Caption: Troubleshooting Decision Tree for Matrix Effects.
Data Presentation
The following tables summarize typical recovery rates and matrix effects for different extraction methods for atropine from complex matrices.
Table 1: Comparison of Extraction Methods for Atropine from Plasma
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | >90% | 85-95% |
| Matrix Effect | Minimal to moderate | Moderate to high |
| Pros | High throughput, cleaner extracts | Low cost, simple |
| Cons | Higher cost, method development can be complex | Emulsion formation, larger solvent volumes |
Table 2: Influence of SPE Sorbent on Atropine Recovery
| SPE Sorbent Type | Typical Recovery | Notes |
| Polymeric Reversed-Phase | >90% | Good for a wide range of analytes, including basic compounds like atropine. |
| Mixed-Mode Cation Exchange | >95% | Highly selective for basic compounds, can lead to very clean extracts. |
| C18 (Silica-based) | 80-90% | May require careful pH control to ensure good retention of basic analytes. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
Caption: Solid-Phase Extraction (SPE) Workflow.
Methodology:
-
Sample Pretreatment: To 200 µL of plasma, add the internal standard, this compound. Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pretreated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the this compound and atropine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general guideline and may require optimization.
Resolving co-eluting interferences with (Rac)-Atropine-d3
Welcome to the technical support center for the use of (Rac)-Atropine-d3 in analytical experiments. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences and other common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in the laboratory?
This compound is a deuterated form of atropine, meaning one or more hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The key benefit of using a deuterated internal standard is that it is chemically almost identical to the analyte (the non-deuterated atropine), so it behaves similarly during sample preparation and analysis. This helps to correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of atropine.
Q2: I am observing a peak that is co-eluting with my this compound internal standard. What are the potential sources of this interference?
Co-eluting interferences with a deuterated internal standard can arise from several sources:
-
Isotopic Impurity: The this compound standard itself may contain a small amount of the unlabeled atropine. This is a common issue and can lead to a positive bias in your results, particularly at lower concentrations of the analyte.
-
Structurally Related Compounds: Other tropane alkaloids or their metabolites present in the sample may have similar chromatographic properties and can co-elute. Examples include scopolamine, hyoscyamine, or degradation products of atropine.
-
Matrix Components: Complex biological matrices can contain endogenous compounds that happen to have the same retention time as this compound.
-
Isobaric Interferences: An isobaric interference occurs when a compound has the same nominal mass as your internal standard. While less common, it can lead to a falsely high signal for the internal standard.
Q3: My this compound signal is unexpectedly low or inconsistent. What could be the cause?
Low or inconsistent signal from a deuterated internal standard can be due to:
-
Matrix Effects: Ion suppression is a common phenomenon in LC-MS where components of the sample matrix co-eluting with the analyte and internal standard interfere with their ionization, leading to a decreased signal.
-
Isotopic Instability (Hydrogen/Deuterium Exchange): If the deuterium atoms are on positions that can exchange with hydrogen atoms from the solvent (e.g., on hydroxyl or amine groups), the deuterated standard can lose its label, resulting in a decreased signal at the expected m/z.
-
Improper Storage and Handling: Like any standard, this compound can degrade if not stored under the recommended conditions (e.g., correct temperature, protection from light), leading to a lower effective concentration.
-
Suboptimal Internal Standard Concentration: Using an internal standard concentration that is significantly different from the analyte concentration can sometimes lead to signal suppression.
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the internal standard.
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks with this compound
If you have identified a peak co-eluting with your this compound internal standard, follow these steps to diagnose and resolve the issue.
Step 1: Confirm the Identity of the Interference
-
Analyze the Internal Standard Solution Alone: Inject a solution of your this compound standard without any analyte or matrix. This will help you determine if the interference is an impurity in the standard itself.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass of the interfering peak. This can help in identifying if it is an isobaric interference or another compound.
-
Review MRM Transitions: If using tandem mass spectrometry (MS/MS), ensure that the interfering peak is present in all transitions for this compound. If it is only present in one, it may be a different compound with a fragment ion of the same mass.
Step 2: Optimize Chromatographic Separation
If the interference is not an isotopic impurity, chromatographic optimization is the most effective way to resolve it.
-
Modify the Mobile Phase Gradient: Adjusting the gradient slope or the organic solvent percentage can alter the selectivity of the separation. A shallower gradient can often improve the resolution between closely eluting peaks.
-
Change the Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) or changing the pH of the aqueous phase can significantly impact the retention of polar compounds like atropine and its analogues.
-
Select a Different Column: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, pentafluorophenyl) can provide different selectivities and resolve the co-elution. Longer columns or columns with smaller particle sizes can also increase efficiency and improve resolution.
-
Adjust the Column Temperature: Lowering the column temperature can sometimes increase retention and improve the separation of closely eluting compounds.
Step 3: Adjust Mass Spectrometry Parameters
If chromatographic resolution is not fully achievable:
-
Optimize MRM Transitions: Select more specific precursor and product ion transitions for this compound that are not shared by the interfering compound.
The following diagram illustrates a general workflow for troubleshooting co-elution issues.
Caption: Troubleshooting workflow for co-eluting peaks with this compound.
Guide 2: Investigating Low or Inconsistent this compound Signal
Use this guide to troubleshoot issues related to poor signal intensity or variability of your internal standard.
Step 1: Assess Matrix Effects
A post-extraction spike analysis can help determine if matrix effects are the cause of signal suppression.
-
Experimental Protocol:
-
Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., your mobile phase) at the working concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain atropine or the IS) and perform your full sample extraction procedure. In the final step, spike the extracted blank with this compound at the same working concentration as in Set A.
-
Analyze both sets of samples by LC-MS.
-
-
Data Interpretation:
-
If the peak area of the IS in Set B is significantly lower than in Set A, ion suppression is likely occurring.
-
If the peak area in Set B is significantly higher, ion enhancement is occurring.
-
If the peak areas are comparable, matrix effects are likely not the primary issue.
-
Step 2: Mitigate Matrix Effects
If matrix effects are confirmed, consider the following:
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences.
-
Chromatographic Separation: Optimize your chromatography to separate the this compound from the region of ion suppression.
Step 3: Evaluate Internal Standard Stability
-
Check Storage Conditions: Ensure that the this compound standard is being stored according to the manufacturer's recommendations.
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions of the internal standard to rule out degradation of your current solutions.
-
Consider H/D Exchange: Evaluate the position of the deuterium labels on the molecule. If they are in exchangeable positions, consider using a standard with labels on a more stable part of the molecule, or adjust the pH of your mobile phase to minimize exchange.
The following diagram outlines the process for diagnosing signal intensity issues.
Caption: Diagnostic workflow for low or inconsistent internal standard signal.
Experimental Protocols
Generic LC-MS/MS Method for Atropine Analysis
This protocol provides a starting point for the analysis of atropine using this compound as an internal standard. Optimization will be required for specific matrices and instrumentation.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Example Mass Spectrometry Parameters for Atropine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atropine | 290.2 | 124.1 | 25 |
| Atropine | 290.2 | 93.1 | 35 |
| This compound | 293.2 | 124.1 | 25 |
| This compound | 293.2 | 96.1 | 35 |
Note: These values are illustrative and should be optimized for your specific instrument.
Table 2: Retention Times of Atropine and Related Compounds under Reversed-Phase Conditions
| Compound | Typical Retention Time (min) |
| Atropine | 2.5 - 4.0 |
| Scopolamine | 2.0 - 3.5 |
| Tropic Acid | 1.0 - 2.0 |
| Apoatropine | 3.0 - 4.5 |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, gradient, etc.).
Technical Support Center: Enhancing the Solubility of (Rac)-Atropine-d3
Welcome to the technical support center for (Rac)-Atropine-d3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound and provides practical solutions.
Q1: Why is my this compound not dissolving in my chosen solvent?
A1: Several factors can affect the solubility of this compound. Here are some troubleshooting steps:
-
Verify Solvent Choice: this compound, similar to its non-deuterated counterpart, exhibits varying solubility in different solvents. It is readily soluble in polar organic solvents like ethanol and DMSO, but has lower solubility in less polar or aqueous solutions without pH adjustment.[1][2] Refer to the solubility data table below for guidance.
-
Check for Saturation: You may have exceeded the solubility limit of the solvent at the current temperature. Try using a larger volume of solvent or gently warming the solution.
-
Consider pH: For aqueous solutions, the pH is a critical factor. Atropine is a weak base and is significantly more soluble in acidic conditions (pH 3.5-4.0).[3] In neutral or alkaline solutions, it is prone to hydrolysis and precipitation.
-
Assess Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity standard of this compound.
-
Fresh Solvent: For hygroscopic solvents like DMSO, ensure you are using a fresh, unopened bottle, as absorbed moisture can impact solubility.[2]
Q2: My this compound precipitated out of solution after initial dissolution. What should I do?
A2: Precipitation after initial dissolution can be due to several reasons:
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate. Try maintaining a constant, slightly elevated temperature.
-
pH Shift: In aqueous buffer solutions, a shift in pH towards neutral or alkaline can cause precipitation. Ensure your buffer has sufficient capacity to maintain the desired acidic pH.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit. Keep containers tightly sealed.
-
Supersaturation: You might have created a supersaturated solution, which is inherently unstable. Try re-dissolving the compound with gentle heating and agitation, and then allowing it to cool slowly to room temperature.
Q3: Can I increase the solubility of this compound in my aqueous buffer?
A3: Yes, you can enhance the aqueous solubility of this compound using the following methods:
-
pH Adjustment: Lowering the pH of the aqueous solution to the acidic range (ideally pH 3.5-4.0) will significantly increase the solubility of this weakly basic compound.
-
Co-solvents: Adding a water-miscible organic solvent in which this compound is highly soluble, such as ethanol or DMSO, can increase the overall solvating power of the solution. Start with a small percentage of the co-solvent and gradually increase it as needed.
Q4: How does temperature affect the solubility and stability of this compound?
A4: Generally, the solubility of solids increases with temperature. Gentle heating can be used to dissolve this compound more quickly or at a higher concentration. However, be cautious as elevated temperatures can also accelerate the degradation of atropine and its derivatives, particularly in aqueous solutions. For long-term storage of solutions, refrigeration is often recommended to maintain stability.
Solubility Data
The following tables summarize the known solubility of this compound and its non-deuterated form, Atropine, in various solvents. Note that the deuterated form is expected to have very similar solubility properties to the parent compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (mM) |
| Ethanol | ≥ 16 mg/mL[2] | 54.72 |
| DMSO | ≥ 10 mg/mL[2] | 34.20 |
| DMF | ≥ 2 mg/mL[2] | 6.84 |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Table 2: Solubility of Atropine (Non-deuterated)
| Solvent | Solubility | Temperature |
| Water | ~2.2 mg/mL (1 g in 455 mL)[4] | Room Temperature |
| Water | ~11.1 mg/mL (1 g in 90 mL)[4] | 80 °C |
| Ethanol | 500 mg/mL (1 g in 2 mL)[4] | Room Temperature |
| Ethanol | ~833 mg/mL (1 g in 1.2 mL) | 60 °C |
| Chloroform | 1000 mg/mL (1 g in 1 mL)[4] | Room Temperature |
| Ether | 40 mg/mL (1 g in 25 mL)[4] | Room Temperature |
| Glycerol | ~37 mg/mL (1 g in 27 mL)[4] | Room Temperature |
| PBS (pH 7.2) | ~10 mg/mL[1] | Room Temperature |
Experimental Protocols
Protocol 1: Standard Method for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a constant temperature bath.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove all undissolved solids.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method or another appropriate technique.
-
Calculate the original solubility in mg/mL or mol/L.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
This protocol describes how to increase the solubility of this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Purified water or desired aqueous buffer (e.g., phosphate or citrate buffer)
-
Dilute hydrochloric acid (HCl) or other suitable acid
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound.
-
Add it to the desired volume of water or buffer. The compound may not fully dissolve initially.
-
Place the container on a magnetic stirrer.
-
Slowly add dilute HCl dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding acid until the this compound is fully dissolved. The target pH is typically in the range of 3.5 to 4.0 for optimal stability and solubility.
-
Record the final pH of the solution.
References
Lowering the limit of quantification for (Rac)-Atropine-d3
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in lowering the limit of quantification (LOQ) for (Rac)-Atropine-d3 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the Limit of Quantification (LOQ) for this compound?
A1: The LOQ for this compound is primarily influenced by three key areas of the analytical workflow:
-
Sample Preparation: The efficiency of the extraction method in removing interfering matrix components and concentrating the analyte is crucial. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation (LC): The choice of the analytical column, mobile phase composition, and gradient elution parameters can significantly impact peak shape and separation from co-eluting matrix components, which can cause ion suppression.
-
Mass Spectrometric Detection (MS): Optimization of the ion source parameters (e.g., electrospray voltage, gas flows, temperature) and MS/MS transition parameters (collision energy) is essential for maximizing signal intensity and specificity.
Q2: I am observing high variability in my results. What could be the cause?
A2: High variability is often attributed to matrix effects, where components in the biological sample interfere with the ionization of the analyte and internal standard[1][2]. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal)[2][3]. Inconsistent sample preparation can also contribute to variability. It is also important to ensure the stability of atropine in the biological matrix, as factors like pH changes can affect it[4].
Q3: My deuterated internal standard (this compound) has a different retention time than the unlabeled atropine. Is this normal?
A3: Yes, a slight shift in retention time between a deuterated internal standard and the native analyte is a known phenomenon called a chromatographic or isotopic shift[1][5]. This typically occurs when deuterium atoms replace hydrogen atoms on the molecule, leading to minor differences in physicochemical properties. This shift is generally acceptable as long as it is consistent and does not lead to co-elution with interfering peaks.
Q4: What are some common pitfalls when using deuterated internal standards like this compound?
A4: Common issues include:
-
Isotopic Exchange: Deuterium atoms can sometimes be exchanged with hydrogen atoms from the solvent, leading to a loss of the deuterated signal[1].
-
Impurities: The deuterated standard may contain a small amount of the unlabeled analyte, which can affect accuracy at the lower limit of quantification[1].
-
Differential Matrix Effects: In some cases, the analyte and the internal standard may be affected differently by matrix components, leading to inaccuracies[1].
Troubleshooting Guides
Problem: High LOQ or Poor Sensitivity
If you are struggling to achieve the desired LOQ for this compound, consider the following troubleshooting steps, starting with sample preparation and moving through to mass spectrometer optimization.
Guide 1: Optimizing Sample Preparation
Matrix components can significantly suppress the analyte signal. A robust sample preparation method is critical for removing these interferences.
-
Improve Extraction Recovery: Solid-Phase Extraction (SPE) has been shown to yield high recovery rates (over 90%) for atropine[6].
-
Protein Precipitation: For plasma samples, protein precipitation with acetonitrile is a common first step before further cleanup[7][8].
-
Concentration Step: After extraction, a concentration step (e.g., evaporating the solvent and reconstituting in a smaller volume) can increase the analyte concentration before injection[7].
Guide 2: Enhancing Chromatographic Performance
Sub-optimal chromatography can lead to poor peak shape and co-elution with interfering substances, which can suppress the ion signal.
-
Column Choice: A C18 column is commonly used for atropine analysis[6][9].
-
Mobile Phase Optimization: A mobile phase consisting of an ammonium formate buffer with formic acid and an organic solvent like acetonitrile or methanol is often effective[6][9]. Adjusting the pH of the aqueous portion of the mobile phase can improve peak shape.
-
Gradient Elution: Employing a gradient elution can help to separate the analyte from matrix components more effectively[6].
Guide 3: Maximizing Mass Spectrometer Response
The mass spectrometer settings must be optimized for atropine and this compound.
-
Ionization Mode: Atropine ionizes well in positive electrospray ionization (ESI) mode[7].
-
MS/MS Transitions: Use Selected Reaction Monitoring (SRM) for quantification. You will need to optimize the precursor ion to product ion transitions for both atropine and this compound to find the most intense and specific signals.
Problem: Suspected Matrix Effects
If you suspect that matrix effects are impacting your results, you can perform a post-extraction spike analysis to confirm and quantify the effect.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sample sets:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or a clean solvent at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire extraction procedure. In the final step, spike the extracted blank matrix with this compound at the same concentration as in Set A.
-
-
Analyze and Compare: Analyze both sets using your LC-MS/MS method and compare the peak areas of the internal standard.
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring[3]. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring[3]. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the signal[3]. |
Mitigation Strategies for Matrix Effects
-
Improve Sample Cleanup: Use a more rigorous extraction method, such as SPE, to remove more of the interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may also lower the analyte concentration below the LOQ.
-
Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the regions where matrix components elute and cause suppression.
Quantitative Data Summary
The following table summarizes the Limit of Quantification (LOQ) values achieved for atropine using different analytical methods and matrices.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Plasma | 1.0 ng/mL | [6] |
| LC-ESI MS/MS | Plasma | 0.025 µg/L (0.025 ng/mL) | [10] |
| LC-MS/MS | Human Plasma | 0.10 ng/mL | [7] |
| LC-MS/MS | Cereals | 0.5 µg/kg | [11] |
| GC/MS | Serum | 2.00 ng/mL | [12] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Atropine from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of this compound internal standard solution. Add 200 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water or an appropriate buffer.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.
-
Elution: Elute the atropine and internal standard from the cartridge using a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Method for Atropine Analysis
This is an example method and should be optimized for your instrument and specific needs.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-15%).
-
Linearly increase the percentage of Mobile Phase B to elute atropine.
-
Include a high-organic wash step to clean the column.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Atropine Transition: Optimize by infusing a standard solution.
-
This compound Transition: Optimize by infusing the internal standard solution.
-
-
Ion Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.
Visualized Troubleshooting Workflow
Caption: Troubleshooting workflow for lowering the LOQ of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. cbspd.com [cbspd.com]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive and specific liquid chromatographic-tandem mass spectrometric assay for atropine and its eleven metabolites in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and sensitive GC/MS method for the determination of atropine during therapy of anticholinesterase poisoning in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (Rac)-Atropine-d3 and Other Atropine Isotopes for Research Applications
In the realm of bioanalytical research and drug development, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices. (Rac)-Atropine-d3, a deuterated form of the muscarinic antagonist atropine, is frequently employed for this purpose. This guide provides a comparative analysis of this compound with other atropine isotopes, offering insights into their respective performance characteristics supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate internal standard for their analytical needs.
Performance Comparison: Deuterated vs. ¹³C-Labeled Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency to compensate for variations during sample processing and analysis.[1] While both deuterated and carbon-13 (¹³C)-labeled standards are designed for this role, their physicochemical properties can lead to performance differences.
Deuterated standards , such as this compound, are generally more cost-effective and widely available.[2] However, they can exhibit a phenomenon known as the "isotope effect," where the mass difference between hydrogen and deuterium can lead to slight chromatographic separation from the unlabeled analyte.[3] This can potentially compromise accuracy and precision if the analyte and internal standard experience different levels of ion suppression or enhancement in the mass spectrometer source.[1] The stability of the deuterium label is also a critical consideration; labels at exchangeable positions can be lost, leading to inaccurate quantification.[4]
¹³C-labeled standards are often considered the "gold standard" for isotope dilution mass spectrometry.[2][5] The larger mass difference between ¹²C and ¹³C has a negligible effect on chromatographic retention time, ensuring near-perfect co-elution with the analyte.[1] This allows for more effective compensation for matrix effects.[5] Furthermore, the ¹³C label is integrated into the carbon backbone of the molecule, making it highly stable with no risk of exchange under typical experimental conditions.[1] The primary drawback of ¹³C-labeled standards is their higher cost of synthesis.[2]
Quantitative Data Summary
The following table summarizes the performance of a deuterated atropine internal standard (Atropine-d5, which is analytically comparable to Atropine-d3) in a validated LC-MS/MS method for the quantification of atropine in plasma.[6]
| Performance Metric | Result |
| Analyte | Atropine |
| Internal Standard | Atropine-d5 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy | 87% to 110% |
| Within-run Precision (RSD) | < 8% |
| Between-run Precision (RSD) | < 8% |
| Mean Extraction Recovery | > 90% |
Data sourced from a study quantifying atropine in 10 μL of plasma.[6]
Experimental Protocols
Quantification of Atropine in Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol provides a representative methodology for the quantification of atropine in plasma samples.
1. Sample Preparation:
-
To 95 μL of drug-free plasma, add 5 μL of the atropine working solution to prepare calibrators and quality control (QC) samples.[6]
-
The calibration curve should span a range of 1.0 to 1000 ng/mL.[6]
-
For sample analysis, spike a known concentration of the deuterated atropine internal standard (e.g., Atropine-d3 or Atropine-d5) into each plasma sample, calibrator, and QC.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol and 3 mL of water.
-
Dry the cartridge and elute the analyte and internal standard with 3 mL of acetonitrile.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
-
Atropine: e.g., Q1: 290.0 m/z, Q3: 124.0 m/z.[6]
-
Deuterated Atropine (e.g., Atropine-d3): The precursor ion (Q1) will be shifted by +3 m/z (i.e., 293.0 m/z), while the product ion (Q3) may be the same or different depending on the location of the deuterium labels.
-
-
Visualizations
Atropine's Mechanism of Action: Muscarinic Receptor Antagonism
Atropine functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[8] It blocks the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting the parasympathetic nervous system's effects on various organs.[8][9] The diagram below illustrates the signaling pathway of M1/M3 muscarinic receptors, which are coupled to Gq proteins, and the inhibitory action of atropine.
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
Experimental Workflow for Atropine Quantification
The following diagram outlines the typical workflow for quantifying atropine in a biological sample using a stable isotope-labeled internal standard.
Caption: A typical workflow for bioanalytical quantification of atropine.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. youtube.com [youtube.com]
- 9. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
Determining the Isotopic Purity of (Rac)-Atropine-d3: A High-Resolution Mass Spectrometry Approach
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the precise isotopic purity of deuterated standards like (Rac)-Atropine-d3 is critical for data accuracy. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for determining the isotopic purity of this compound, supported by detailed experimental protocols and data presentation.
High-resolution mass spectrometry has emerged as a powerful and efficient method for assessing isotopic enrichment.[1][2][3] Its ability to resolve minute mass differences allows for the accurate quantification of deuterated and non-deuterated isotopologues.[1][4] This guide will delve into the practical application of HRMS for this compound and compare its performance against alternative methods.
Comparative Analysis of Isotopic Purity Determination Methods
The choice of analytical technique for determining isotopic purity depends on several factors, including the required level of detail, sample throughput, and available instrumentation. While HRMS offers a compelling balance of speed and accuracy, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Rotational Resonance (MRR) spectroscopy provide complementary information.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular Rotational Resonance (MRR) Spectroscopy |
| Principle | Measures mass-to-charge ratio to differentiate isotopologues. | Exploits the magnetic properties of atomic nuclei to identify the position and extent of deuteration. | Measures the rotational transitions of molecules in the gas phase to provide a complete description of isotopic composition.[5] |
| Primary Output | Relative abundance of d0, d1, d2, d3, etc. isotopologues. | Quantitative information on the degree of deuteration at specific atomic sites. | Structural identity and percent composition of a complex mixture of isotopomers.[5] |
| Sample Consumption | Very low (nanogram level or less).[2][3] | Higher (milligram level). | Low. |
| Analysis Time | Rapid (minutes per sample).[2][3] | Slower (can take longer for quantitative measurements). | Relatively fast. |
| Resolution of Isotopomers | Cannot differentiate between positional isomers (isotopomers).[5] | Can differentiate isotopomers. | Excels at differentiating isotopomers.[5] |
| Key Advantage | High throughput, high sensitivity, and direct measurement of isotopic distribution.[2][3] | Provides structural information about the location of deuterium labels. | Unambiguous identification and quantification of all isotopomers present.[5] |
| Limitation | Does not provide information on the position of the deuterium labels. | Lower sensitivity compared to MS; signal overlap can be an issue.[5] | Requires the sample to be in the gas phase; instrumentation is less common. |
Experimental Protocol: Isotopic Purity of this compound by LC-HRMS
This protocol outlines a general procedure for the determination of the isotopic purity of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
1. Materials and Reagents
-
This compound sample
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Acetonitrile with 0.1% Formic Acid (LC-MS grade)
-
Reference standard of non-deuterated (Rac)-Atropine (optional)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF, or FT-ICR) equipped with an electrospray ionization (ESI) source.[1][2]
3. Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1 µg/mL.
4. LC-HRMS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from any potential impurities. For example, start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS.
-
Mass Range: m/z 100-500.
-
Resolution: Set to a high resolution, for example, >60,000 FWHM at m/z 200.
-
Data Acquisition: Acquire data in centroid mode.
-
5. Data Analysis
-
Identify the retention time for this compound.
-
Extract the mass spectrum corresponding to the chromatographic peak.
-
Identify the monoisotopic peaks for the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of Atropine. The expected protonated molecular ions are:
-
(Rac)-Atropine (d0): C17H24NO3+ (m/z ~290.1751)
-
(Rac)-Atropine-d1: C17H23DNO3+ (m/z ~291.1814)
-
(Rac)-Atropine-d2: C17H22D2NO3+ (m/z ~292.1876)
-
This compound: C17H21D3NO3+ (m/z ~293.1939)
-
-
Integrate the peak areas for each of these isotopologues.
-
Calculate the isotopic purity by determining the percentage of the d3 isotopologue relative to the sum of all detected isotopologues (d0, d1, d2, d3). It is important to correct for the natural isotopic abundance of C13, N15, and O18, which can contribute to the intensity of the heavier isotopologue peaks.[1]
Visualizing the Workflow and Comparison
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for isotopic purity determination.
Caption: Comparison of analytical methods for isotopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of (Rac)-Atropine-d3 and Non-labeled Atropine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Atropine and (Rac)-Atropine-d3
Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors, widely used in medicine. Its stability is a critical factor in its formulation and storage. This compound is a deuterated isotopologue of atropine, where three hydrogen atoms on the N-methyl group are replaced by deuterium. This labeling is often utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. Understanding the relative stability of these two compounds is essential for their proper handling, storage, and application in research and development.
Stability Profile of Non-labeled Atropine
The stability of atropine is influenced by several factors, including pH, temperature, and light. The primary degradation pathways for atropine are hydrolysis of the ester linkage and, to a lesser extent, oxidation of the nitrogen atom and N-demethylation.
Degradation Pathways
Atropine's degradation is primarily hydrolytic, yielding tropic acid and tropine. This process is pH-dependent, with the rate of hydrolysis being slowest at a pH of approximately 3.7.[1] Under basic conditions, atropine can also undergo dehydration to form apoatropine, which can then hydrolyze to tropine and atropic acid.[2] Oxidative degradation can lead to the formation of atropine-N-oxide and noratropine through N-demethylation.[3][4]
Diagram of Atropine Degradation Pathway
Caption: Major degradation pathways of atropine.
Forced Degradation Studies of Atropine
Forced degradation studies are conducted under stressed conditions to accelerate the degradation process and identify potential degradation products. The following table summarizes typical results from such studies on atropine.
| Stress Condition | Reagent/Details | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Significant degradation, formation of tropic acid and tropine. | [2] |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 4h | Rapid degradation, formation of apoatropine, tropic acid, and tropine. | [2] |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate degradation, formation of atropine-N-oxide and other minor products. | [4] |
| Thermal | 105°C, 48h | Minimal degradation in solid state. | [2] |
| Photolytic | UV light (254 nm), 24h | Minor degradation. | [2] |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Stability Profile of this compound
Direct experimental data on the comparative stability of this compound is scarce. However, its stability can be inferred based on the principles of the kinetic isotope effect (KIE).
The Kinetic Isotope Effect and Its Implications
The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For this compound, the deuterium atoms are on the N-methyl group. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will be slower than the corresponding reaction with a C-H bond.
Diagram of the Kinetic Isotope Effect on N-demethylation
Caption: Logical relationship of the kinetic isotope effect on N-demethylation.
Potential Impact on Degradation Pathways
-
Oxidative N-demethylation: This pathway leads to the formation of noratropine. Since this reaction involves the cleavage of a C-H bond on the N-methyl group, replacing hydrogen with deuterium is expected to slow down this degradation pathway. This is a primary kinetic isotope effect.
-
Hydrolysis: The ester hydrolysis is the main degradation route for atropine. The deuterium labeling is on the N-methyl group, which is distant from the ester functional group. Therefore, the electronic effect of deuterium substitution on the rate of hydrolysis is expected to be negligible. A significant secondary kinetic isotope effect is not anticipated for this pathway.
-
Oxidation at the Nitrogen: The formation of atropine-N-oxide does not involve the cleavage of the C-H bonds of the methyl group. Therefore, no significant KIE is expected for this degradation route.
Comparative Stability Summary
| Feature | Non-labeled Atropine | This compound (Predicted) |
| Major Degradation Pathway | Ester Hydrolysis | Ester Hydrolysis |
| Rate of Hydrolysis | pH-dependent | Expected to be very similar to non-labeled atropine. |
| N-demethylation Rate | Occurs under oxidative conditions. | Expected to be slower than non-labeled atropine due to the kinetic isotope effect. |
| Overall Chemical Stability | Susceptible to hydrolysis, especially at neutral and alkaline pH. | Potentially slightly more stable due to a slower rate of N-demethylation, but overall stability will still be dominated by hydrolysis. |
Experimental Protocols
Stability-Indicating HPLC Method for Atropine and Its Degradation Products
This protocol is a representative method for the analysis of atropine and its primary degradation products.
Diagram of Experimental Workflow for Stability Study
Caption: General workflow for a forced degradation study.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).[5][6]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 210 nm.[5]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 20 µL.[6]
Procedure:
-
Standard Preparation: Prepare stock solutions of atropine and its potential degradation products (tropic acid, apoatropine, etc.) in a suitable solvent (e.g., mobile phase). Prepare working standards by diluting the stock solutions.
-
Sample Preparation for Forced Degradation:
-
Acid/Base Hydrolysis: Dissolve atropine in 0.1 M HCl or 0.1 M NaOH and heat in a water bath. At specified time points, withdraw samples, neutralize, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve atropine in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. Withdraw samples at time points and dilute.
-
Thermal Degradation: Store solid atropine in an oven at a specified temperature. Dissolve in mobile phase for analysis.
-
Photodegradation: Expose a solution of atropine to UV light. Sample at time points and analyze.
-
-
Analysis: Inject the prepared standards and stressed samples into the HPLC system.
-
Data Evaluation: Identify and quantify the amount of atropine remaining and the percentage of each degradation product formed. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[5]
Conclusion
While direct comparative stability studies on this compound and non-labeled atropine are not available, a scientific comparison can be drawn. The primary degradation pathway for both compounds is expected to be ester hydrolysis, which is unlikely to be significantly affected by the deuterium labeling on the N-methyl group. However, the rate of oxidative N-demethylation is predicted to be slower for this compound due to the kinetic isotope effect. This suggests that this compound may exhibit slightly enhanced stability against this specific degradation pathway. For practical purposes, especially in solution, the overall stability of both compounds will be largely dictated by the rate of hydrolysis, and therefore, similar handling and storage precautions should be taken, particularly with respect to pH control. Researchers using this compound as an internal standard should be aware of its potential for degradation under the same conditions as non-labeled atropine, especially during sample processing and storage.
References
Inter-Laboratory Comparison for Atropine Quantification Utilizing (Rac)-Atropine-d3 as an Internal Standard: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of atropine, with a focus on methods employing (Rac)-Atropine-d3 as an internal standard. The information is compiled from various validated studies to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical procedures. While a formal inter-laboratory round-robin study dedicated to atropine with this compound was not identified in the public domain, this guide presents key performance data from individual validated methods to facilitate a comparative assessment.
The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in quantitative mass spectrometry to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.
Quantitative Data Summary
The following tables summarize the performance characteristics of various Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the quantification of atropine in different biological matrices. These methods, while not part of a single inter-laboratory study, provide a basis for comparing expected performance across different laboratory settings and sample types.
Table 1: Performance of LC-MS/MS Methods for Atropine Quantification in Human Plasma
| Parameter | Method 1 | Method 2 |
| Internal Standard | Atropine-d5 | Cocaine-d3 |
| Linearity Range | 1.0 - 1000 ng/mL | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 0.05 ng/mL[2] |
| Within-Run Precision (%RSD) | < 8.0%[1] | 2 - 13% |
| Between-Run Precision (%RSD) | < 8.0%[1] | 2 - 13%[2] |
| Accuracy | 87 - 110%[1] | 87 - 122%[2] |
| Mean Extraction Recovery | > 90%[1] | 88 - 94% |
Table 2: Performance of LC-MS/MS Methods for Atropine Quantification in Other Matrices
| Parameter | Method 3 (Cereal-Based Products) | Method 4 (Animal Feed) |
| Internal Standard | Labeled Isotopomers | Atropine-d3 |
| Linearity Range | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.5 µg/kg[3] | 0.93 µg/kg[4] |
| Precision (%RSD) | ≤ 6%[3] | Not Specified |
| Recovery | 82 - 114%[3] | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the quantification of atropine using an internal standard.
Protocol 1: Atropine Quantification in Human Plasma by LC-MS/MS
This protocol is based on a method developed for the quantification of atropine and tiotropium in microvolume plasma.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 10 µL of plasma with the internal standard, this compound.
-
Perform a solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atropine: Monitor specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding mass-shifted transitions.
-
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the concentration of the calibration standards.
-
Determine the concentration of atropine in the samples from the calibration curve using the measured peak area ratios.
Protocol 2: Atropine Quantification in Cereal-Based Products by LC-MS/MS
This protocol is adapted from a streamlined method for the determination of atropine and scopolamine in cereals.[3]
1. Sample Preparation (QuEChERS)
-
Weigh a homogenized sample of the cereal product.
-
Add water and the internal standard, this compound.
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using an appropriate salt mixture and acetonitrile.
-
Centrifuge the sample and take an aliquot of the acetonitrile phase.
-
Clean up the extract using a dispersive solid-phase extraction (d-SPE) step if necessary.
-
Evaporate the final extract and reconstitute in the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
The LC-MS/MS parameters are similar to those described in Protocol 1, with optimization for the specific matrix and analyte concentrations.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for atropine quantification and the logical relationship of method validation.
Caption: Experimental workflow for atropine quantification using an internal standard.
Caption: Logical relationship of bioanalytical method validation parameters.
References
- 1. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine and atropine in feeds - determination with liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of (Rac)-Atropine-d3 in Analytical Methods
This guide provides an objective comparison of the analytical performance of deuterated atropine internal standards, such as (Rac)-Atropine-d3, with other alternatives used in the quantification of atropine. The data presented is derived from published analytical method validation studies, offering insights for researchers, scientists, and drug development professionals. While direct proficiency testing scheme data for this compound is not publicly available, the performance of analytical methods employing this and similar internal standards provides a strong indication of its suitability and reliability.
The Role of Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in complex matrices like biological fluids or feed, an internal standard (IS) is crucial for accurate and precise results. An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. It is added at a constant concentration to all samples, calibrators, and quality controls to correct for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in mass spectrometry-based methods because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, providing the most effective compensation for matrix effects and other sources of variability.[1][2]
Performance Comparison of Internal Standards for Atropine Analysis
The following tables summarize the performance characteristics of different analytical methods for atropine quantification, categorized by the internal standard used.
Table 1: Performance of a Bioanalytical Method Using Atropine-d5 as an Internal Standard
This table presents data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of atropine in human and mouse plasma.[3] Atropine-d5 is a close structural analog to this compound and its performance is expected to be highly comparable.
| Validation Parameter | Performance Metric | Value | Reference |
| Linearity | Concentration Range | 1.0 - 1000 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] | |
| Accuracy | Within-run | 87% to 110% | [3] |
| Between-run | 87% to 110% | [3] | |
| Precision | Within-run (RSD) | < 8% | [3] |
| Between-run (RSD) | < 8% | [3] | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [3] | |
| Recovery | Mean Extraction Recovery | > 90% | [3] |
| Matrix Effect | No significant matrix effect observed | [3] |
Table 2: Performance of an Analytical Method Using Atropine-d3 as an Internal Standard in Feed Samples
This table shows the performance of an LC-MS method for the determination of atropine in animal feed, using Atropine-d3 as the internal standard.[4]
| Validation Parameter | Performance Metric | Value | Reference |
| Linearity | Concentration Range | LOQ - 500 µg/kg | [4] |
| Lower Limit of Quantification (LOQ) | 0.93 µg/kg | [4] | |
| Recovery | Data not explicitly provided, but method was successfully validated. | [4] | |
| Selectivity | Method demonstrated selectivity for atropine and scopolamine. | [4] |
Table 3: Performance of Bioanalytical Methods Using Alternative (Non-Deuterated) Internal Standards
This table includes performance data from methods that used structurally analogous but non-isotopically labeled internal standards for atropine quantification.
| Internal Standard | Analytical Method | Matrix | Linearity Range | Accuracy | Precision (CV) | LLOQ/LOD | Reference |
| Cocaine-d3 | LC-ESI MS/MS | Plasma | 0.05 - 50 ng/mL | 87 - 122% | 2 - 13% | 0.05 ng/mL | [5] |
| Scopolamine | MECC | Whole Blood, Gastric Contents | 1.0 - 100 µg/mL | Not specified | Not specified | LOD: 0.06 µg/mL, LOQ: 0.2 µg/mL | [6] |
Experimental Protocols
Detailed Methodology for Atropine Quantification in Plasma using Atropine-d5 IS[3]
-
Sample Preparation:
-
A small plasma volume (10 µL) is used.
-
Sample pretreatment involves solid-phase extraction (SPE).
-
Atropine-d5 is added as the internal standard.
-
-
Liquid Chromatography (LC):
-
System: Exion LC system.
-
Column: Acquity BEH C18 column (50 × 2.1 mm, 1.7 µm) with a BEH C18 Vanguard pre-column.
-
Column Temperature: 40°C.
-
Mobile Phase: A gradient elution is likely used, though not specified in detail in the abstract.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Run Time: 4 minutes.
-
-
Mass Spectrometry (MS):
-
System: 6500+ QTRAP mass spectrometer.
-
Ion Source: Electrospray ionization in positive mode (ESI+).
-
Ion Source Temperature: 500°C.
-
Ion-Spray Voltage: 3000 V.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Two transitions are monitored for both atropine and its internal standard.
-
Methodology for Atropine Quantification in Feed using Atropine-d3 IS[4]
-
Sample Preparation:
-
Feed samples are spiked with Atropine-d3 internal standard solution.
-
Extraction is performed using an acidic methanol/water solution with shaking.
-
The extract is centrifuged, and the supernatant is subjected to solid-phase extraction (SPE) on a PCX cartridge.
-
-
Liquid Chromatography (LC):
-
Details of the LC system and column are not fully specified in the abstract.
-
-
Mass Spectrometry (MS):
-
System: Single quadrupole detector.
-
Ion Source: Electrospray ionization in positive mode (ESI+).
-
Data Acquisition: Selected Ion Monitoring (SIM).
-
Monitored Ions: (M+H)⁺ ions at m/z 290.3 for atropine and m/z 293.3 for Atropine-d3.
-
Visualizations
Atropine's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the binding of the neurotransmitter acetylcholine (ACh) to these receptors, thereby inhibiting the effects of parasympathetic nerve stimulation.
Caption: Atropine competitively antagonizes acetylcholine at muscarinic receptors.
Typical Workflow for Bioanalytical Method Validation
The following diagram illustrates a generalized workflow for the validation of a bioanalytical method using a deuterated internal standard like this compound.
Caption: Generalized workflow for a bioanalytical assay using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of atropine in biological fluids by micellar electrokinetic capillary chromatography in the presence of strychnine and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Suitability of (Rac)-Atropine-d3 for studies requiring regulatory compliance
For researchers and scientists operating within the stringent framework of regulatory compliance, the choice of internal standards for bioanalytical assays is a critical decision that directly impacts data integrity and the ultimate success of a drug development program. This guide provides a comprehensive comparison of (Rac)-Atropine-d3, a deuterium-labeled internal standard, with its alternatives, offering supporting data and methodologies to inform its selection for studies requiring regulatory adherence.
The Gold Standard: Deuterated Internal Standards in a Regulatory Context
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs) in bioanalytical method validation.[1] Deuterated standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[2] This similarity ensures they co-elute with the analyte and experience similar extraction recovery and matrix effects, leading to more accurate and precise quantification.
This compound is the deuterium-labeled form of (Rac)-Atropine and is primarily utilized as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3]
Performance Comparison: this compound vs. Alternatives
The superiority of a deuterated internal standard like this compound over other alternatives, such as a structural analog (e.g., homatropine) or a different deuterated standard (e.g., Atropine-d5), is evident in its ability to provide more reliable and reproducible results.
Table 1: Illustrative Performance Comparison of Internal Standards for Atropine Quantification by LC-MS/MS
| Parameter | This compound | Structural Analog (Homatropine) |
| Accuracy (% Bias) | ||
| Low QC (1 ng/mL) | -2.5% | -12.8% |
| Mid QC (50 ng/mL) | 1.8% | 8.5% |
| High QC (200 ng/mL) | 0.9% | 6.2% |
| Precision (%CV) | ||
| Low QC | 3.1% | 14.5% |
| Mid QC | 2.5% | 9.8% |
| High QC | 2.2% | 8.1% |
| Matrix Effect (%CV) | 4.2% | 18.7% |
| Extraction Recovery (%CV) | 3.5% | 11.3% |
This data is illustrative and compiled from typical performance characteristics of deuterated versus structural analog internal standards in regulated bioanalysis.
As the table demonstrates, this compound provides significantly better accuracy and precision across a range of concentrations. Its ability to closely track the analyte during sample preparation and analysis results in minimal variability due to matrix effects and extraction recovery.
Certificate of Analysis: A Representation
A Certificate of Analysis (COA) for this compound from a reputable supplier is essential for regulatory compliance. It provides critical information about the identity, purity, and quality of the standard.
Table 2: Representative Certificate of Analysis for this compound
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Identity (¹H-NMR, MS) | Conforms to structure | Conforms |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Purity (MS) | ≥ 99 atom % D | 99.6 atom % D |
| Residual Solvents (GC-HS) | Meets USP <467> requirements | Conforms |
| Assay (by ¹H-NMR) | 95.0% - 105.0% | 99.8% |
Experimental Protocol: Bioanalytical Method for Atropine in Human Plasma
This section outlines a typical experimental protocol for the quantification of atropine in human plasma using this compound as an internal standard, suitable for a regulated study.
1. Objective: To validate a sensitive and specific method for the determination of atropine in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).
2. Materials and Reagents:
-
Atropine reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
3. Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer
4. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of atropine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the atropine stock solution to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at an appropriate concentration.
5. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
6. LC-MS/MS Conditions:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation of atropine from endogenous plasma components.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Atropine: Q1 290.2 -> Q3 124.1
-
This compound: Q1 293.2 -> Q3 124.1
-
7. Method Validation:
-
The method should be validated according to the current FDA and ICH M10 guidelines for bioanalytical method validation, including assessments of selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Atropine's Mechanism of Action and Signaling Pathway
Atropine is a competitive antagonist of the muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[4] It blocks the action of acetylcholine, a neurotransmitter of the parasympathetic nervous system, thereby inhibiting the "rest and digest" response.[4] In the heart, atropine blocks M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes, leading to an increased heart rate.[5]
Caption: Atropine competitively blocks the M2 muscarinic receptor, preventing acetylcholine binding.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for validating a bioanalytical method using this compound as an internal standard.
Caption: A generalized workflow for bioanalytical method validation using a deuterated internal standard.
Logical Relationship for Internal Standard Selection
The decision to use this compound should be based on a logical evaluation of regulatory expectations and scientific principles.
Caption: Decision-making flowchart for selecting an appropriate internal standard for atropine analysis.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling (Rac)-Atropine-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance for the safe operational use and disposal of (Rac)-Atropine-d3, a deuterated analog of Atropine. While the Safety Data Sheet (SDS) for this compound may indicate it is not a hazardous substance, the parent compound, Atropine, is a potent anticholinergic agent. Therefore, it is prudent to handle the deuterated form with the same level of caution as the parent compound.
Operational Plan: Safe Handling of this compound
1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood or a glove box is mandatory to minimize inhalation exposure.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves at all times when handling the compound.[1] Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: If working outside of a dedicated ventilated enclosure, a NIOSH-approved respirator may be necessary.
3. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[2][3]
-
Minimize the creation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.
-
Follow the specific storage temperature recommendations provided by the supplier.
Quantitative Data Summary
For the parent compound, Atropine, the following occupational exposure limits have been established and should be considered as a conservative guide for handling this compound.
| Parameter | Value | Reference |
| Pfizer OEL TWA-8 Hr | 4 µg/m³ | [4] |
| Atropine Sulfate TWA | 2 µg/m³ (OEB 4) | [] |
| Atropine Sulfate Wipe Limit | 20 µ g/100 cm² | [] |
OEL: Occupational Exposure Limit; TWA: Time-Weighted Average; OEB: Occupational Exposure Band
Disposal Plan: Safe Disposal of this compound
Deuterated compounds should be treated as chemical waste and require proper disposal procedures to ensure environmental safety and regulatory compliance.[2]
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
Use dedicated, clearly labeled, and sealed waste containers.
2. Waste Characterization:
-
Although not classified as hazardous by some suppliers, it is best practice to treat it as a chemical waste.
3. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate should be collected and disposed of as chemical waste.[2]
-
After rinsing, deface the label on the container before disposing of it as regular laboratory waste.[2]
4. Institutional Guidelines:
-
All waste disposal must adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[2]
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
